2-Bromo-5-(methylsulphonyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPWDTCETLARFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650193 | |
| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-24-0 | |
| Record name | 2-Bromo-5-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-(methylsulphonyl)aniline chemical properties
An In-Depth Technical Guide to 2-Bromo-5-(methylsulphonyl)aniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a substituted aniline derivative that serves as a highly functionalized and valuable building block in modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and a strongly electron-withdrawing methylsulfonyl group—makes it an attractive intermediate for constructing complex molecular architectures. While not a widely commercialized compound, its utility is most pronounced in medicinal chemistry, where scaffolds of this nature are pivotal for developing targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a predicted spectroscopic profile, a representative synthetic approach, and its strategic application in drug development, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The structural arrangement of the functional groups dictates the physical and chemical behavior of the molecule. The methylsulfonyl (sulfone) group at the 5-position acts as a powerful electron-withdrawing group, significantly lowering the pKa of the anilinic nitrogen and influencing the regioselectivity of electrophilic aromatic substitution. The bromine atom at the 2-position provides a key handle for metal-catalyzed cross-coupling reactions.
Core Data Summary
A summary of the core physicochemical data for this compound is presented below. It should be noted that while some data are calculated or sourced from supplier information, specific experimental values like melting and boiling points are not extensively reported in peer-reviewed literature, reflecting its status as a specialized intermediate.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-bromo-5-(methylsulfonyl)aniline | |
| CAS Number | 942474-24-0 | |
| Molecular Formula | C₇H₈BrNO₂S | |
| Molecular Weight | 250.11 g/mol | |
| Physical Form | White to off-white solid or liquid | |
| Melting Point | Not definitively reported. Expected to be a solid at room temperature, similar to its isomer 3-Bromo-5-(methylsulfonyl)aniline. | [3] |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, a common trait for functionalized bromoanilines. | [4] |
| Storage | Store in a dark place under an inert atmosphere at room temperature to prevent degradation. |
Chemical Structure Diagram
Caption: Proposed synthesis of 2-Bromo-5-(methylsulfonyl)aniline.
Representative Experimental Protocol: Bromination
This protocol is a representative method based on standard procedures for the selective bromination of activated anilines.
-
Dissolution: Dissolve 3-(methylsulfonyl)aniline (1.0 eq.) in a suitable polar aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the reaction exotherm.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a mild source of electrophilic bromine, minimizing over-bromination.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Bromo-5-(methylsulfonyl)aniline.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-5-(methylsulfonyl)aniline stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.
Reactivity Map
Caption: Key reactive sites and associated transformations.
-
The Amino Group: As a nucleophile, the primary amine can readily undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination. It can also be converted to a diazonium salt, opening the door to Sandmeyer-type reactions to install a variety of other functional groups.
-
The Bromo Group: This is arguably the most valuable functional group for drug discovery applications. It serves as an electrophilic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. [1]It is also a substrate for Buchwald-Hartwig amination to form diarylamines.
-
The Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the potent sulfone group. However, the existing substitution pattern makes it a pre-validated scaffold for insertion into inhibitor binding pockets.
Application Example: Synthesis of Kinase Inhibitors
This molecular scaffold is particularly relevant to the synthesis of kinase inhibitors. [5][6]Many Type I and Type II kinase inhibitors utilize a heterocyclic core that mimics the adenine ring of ATP. This core is often functionalized with an aniline or related amine that extends into the "hinge region" of the kinase active site, forming critical hydrogen bonds. The position ortho to this hinge-binding amine is frequently substituted with aryl or heteroaryl groups that occupy a hydrophobic pocket, enhancing potency and selectivity. [7] 2-Bromo-5-(methylsulfonyl)aniline is an ideal starting material for such structures. The amino group can serve as the hinge-binder, while the bromine atom provides the attachment point for the hydrophobic fragment via Suzuki coupling. [1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. [9]Do not allow the material to enter drains.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a synthetically versatile and strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for controlled, sequential modifications, making it a powerful tool for generating libraries of complex molecules. In particular, its suitability for constructing kinase inhibitor scaffolds via palladium-catalyzed cross-coupling highlights its value to researchers developing next-generation targeted therapies. This guide provides the foundational knowledge required for its safe handling, synthesis, and effective application in advanced organic synthesis.
References
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Aaron Chemicals LLC. (2024). Safety Data Sheet: this compound.
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BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
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MySkinRecipes. (n.d.). This compound.
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CymitQuimica. (2024). Safety Data Sheet.
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Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 35-46.
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Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
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Martinez, A., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188.
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Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoroaniline 97%.
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LibreTexts Chemistry. (n.d.). Functional Groups Names, Properties, and Reactions.
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Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Labsolu. (n.d.). 3-Bromo-5-(methylsulfonyl)aniline.
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ChemicalBook. (n.d.). 2-Bromoaniline(615-36-1) 13C NMR spectrum.
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PubChem. (n.d.). 2-Bromo-5-methylaniline.
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PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
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Montalvo-González, R., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(21), 6643.
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BenchChem. (2025). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.
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Valdés-Alanís, A., et al. (2023). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2023(2), M1626.
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Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10, 355–362.
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Patlolla, B., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14140-14201.
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Siddiqui, H. L., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2811.
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Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
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BLD Pharm. (n.d.). 59557-92-5|2-Bromo-5-methoxyaniline.
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ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
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Sigma-Aldrich. (n.d.). This compound.
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Google Patents. (2008). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
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dos Santos, F. D., et al. (2020). FTIR spectroscopy with chemometrics for determination of tylosin residues in milk. Journal of the Science of Food and Agriculture.
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Rohman, A., et al. (2025). Recent progress on the application of molecular spectroscopic and chromatographic methods for analysis of Halal and Kosher gelatins in food and pharmaceutical products. Journal of Applied Pharmaceutical Science.
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SpectraBase. (n.d.). 2-Bromo-5-methylbenzoic acid - Optional[FTIR] - Spectrum.
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BenchChem. (2025). In-Depth Technical Guide to the FTIR Spectral Analysis of 6-Bromo-2,3,4-trifluoroaniline.
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An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-5-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-(methylsulfonyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a bromine atom, an amino group, and a methylsulfonyl moiety on a benzene ring, provides a versatile scaffold for the construction of complex, biologically active molecules. This guide offers a detailed exploration of its molecular structure, physicochemical properties, and strategic importance as a building block, particularly in the development of kinase inhibitors. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes known information and provides expert insights into its probable characteristics and synthetic applications, drawing parallels with closely related compounds.
Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery
Anilines are fundamental structural motifs in a vast array of pharmaceuticals. The strategic placement of various functional groups on the aniline ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 2-Bromo-5-(methylsulfonyl)aniline, is a prime example of a highly functionalized building block designed for specific applications in drug development.
The presence of three key functional groups dictates its chemical reactivity and utility:
-
The amino group serves as a versatile handle for amide bond formation, N-alkylation, and the construction of various heterocyclic systems.
-
The bromine atom is a classic leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into drug candidates can enhance metabolic stability, aqueous solubility, and binding affinity to target proteins.
This combination of functionalities makes 2-Bromo-5-(methylsulfonyl)aniline a valuable intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases where protein kinases are key targets.[1]
Molecular Structure and Physicochemical Properties
A comprehensive understanding of the molecular structure of 2-Bromo-5-(methylsulfonyl)aniline is crucial for predicting its reactivity and interactions in a biological context.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 942474-24-0 | [2] |
| Molecular Formula | C₇H₈BrNO₂S | [2] |
| Molecular Weight | 250.12 g/mol | [2] |
| IUPAC Name | 2-bromo-5-(methylsulfonyl)aniline | [2] |
| InChI Key | VWPWDTCETLARFC-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white solid or liquid | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Structural Elucidation: A Predictive Analysis
The central feature is the benzene ring, which will be essentially planar. The attached functional groups will exhibit specific bond lengths, angles, and torsions. The electron-withdrawing nature of the methylsulfonyl group and the bromine atom, contrasted with the electron-donating amino group, will create a distinct electronic distribution across the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Below is a diagram representing the logical connectivity of the atoms in the 2-Bromo-5-(methylsulfonyl)aniline molecule.
Caption: 2D representation of the molecular structure of 2-Bromo-5-(methylsulfonyl)aniline.
Spectroscopic Characterization: An Illustrative Approach
Definitive spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Bromo-5-(methylsulfonyl)aniline are not widely published. However, based on the known spectral characteristics of related compounds, a predictive analysis can be made. Researchers synthesizing or using this compound should perform their own analytical characterization for verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group. The aromatic region will likely display three signals corresponding to the protons at positions 3, 4, and 6 of the benzene ring. Their chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift can be solvent-dependent. The methyl (CH₃) protons of the sulfonyl group will appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the SO₂ group.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the substituents. The carbon attached to the bromine will be shifted, as will the carbons flanking the amino and methylsulfonyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (in CH₃) | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |
| Sulfonyl (S=O) | Asymmetric & Symmetric Stretch | 1350 - 1300 and 1160 - 1120 |
| C-Br | Stretch | 700 - 500 |
Note: This is a generalized table. Actual peak positions can vary.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 250 and 252 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methyl group, the SO₂ group, and potentially the bromine atom.
Synthesis and Reaction Pathways
A logical retrosynthetic analysis suggests that the target molecule can be prepared from a more readily available starting material, such as 3-aminobenzenesulfonic acid or a related aniline. A possible forward synthesis is outlined below.
Proposed Synthetic Workflow
This proposed synthesis involves a multi-step process starting from a commercially available substituted aniline.
Sources
A Technical Guide to the Physicochemical Properties of 2-Bromo-5-(methylsulphonyl)aniline
Abstract: This document provides a comprehensive technical overview of the known and predicted physical properties of 2-Bromo-5-(methylsulphonyl)aniline (CAS No. 942474-24-0). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data with established chemical principles to offer insights into the compound's behavior. It details the compound's identity, core physicochemical characteristics, and predicted spectroscopic and ionization properties. Furthermore, it provides robust, step-by-step experimental protocols for the empirical determination of key parameters, ensuring scientific rigor and reproducibility.
Introduction and Chemical Identity
This compound is a substituted aniline derivative that incorporates both a halogen and a sulfone functional group. Such polysubstituted aromatic amines are valuable intermediates in medicinal chemistry and materials science, where the specific arrangement and electronic nature of the substituents dictate the molecule's reactivity, binding affinities, and physical behavior. The presence of a bromine atom offers a site for cross-coupling reactions, while the potent electron-withdrawing methylsulfonyl group significantly influences the electronic density of the aromatic ring and the basicity of the anilino moiety. Understanding the fundamental physical properties of this molecule is a critical prerequisite for its effective use in synthesis, formulation, and biological screening.
This guide establishes a foundational profile of the compound by consolidating vendor-supplied data with theoretical predictions and outlines standardized methodologies for its complete physicochemical characterization.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-5-(methylsulfonyl)aniline | [1] |
| CAS Number | 942474-24-0 | [1] |
| Molecular Formula | C₇H₈BrNO₂S | [2] |
| Molecular Weight | 250.12 g/mol | [1] |
| InChI | 1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | [1] |
| InChI Key | VWPWDTCETLARFC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)Br | Inferred from Structure |
Core Physicochemical Properties
The macroscopic properties of a compound, such as its physical state and melting point, are dictated by its molecular structure and intermolecular forces. These parameters are fundamental for handling, purification, and formulation.
| Property | Value / Observation | Methodological Insight |
| Physical Form | White to off-white solid or liquid | [1] |
| Melting Point | Data not publicly available | A sharp melting point is a key indicator of purity. Due to the high molecular weight and polarity imparted by the sulfone group, a solid state with a relatively high melting point is expected. Determination via Differential Scanning Calorimetry (DSC) is recommended for high accuracy. |
| Boiling Point | Data not publicly available | Expected to be high due to polarity and molecular weight; decomposition may occur before boiling at atmospheric pressure. Vacuum distillation would be required for purification if the compound is a high-boiling liquid. |
| Solubility | Data not publicly available | The molecule possesses both hydrophobic (bromophenyl) and hydrophilic (sulfone, amine) regions. Solubility is predicted to be low in water but higher in polar organic solvents like DMSO, DMF, and alcohols. Empirical determination is crucial. |
Ionization Constant (pKa): An Estimation
The basicity of the aniline nitrogen is a critical parameter influencing its reactivity and physiological behavior (e.g., absorption and distribution). While an experimental pKa for this compound is not available, we can predict its properties based on established principles of physical organic chemistry.
Aniline has a pKa of approximately 4.6 for its conjugate acid (anilinium ion).[3] Substituents on the aromatic ring significantly alter this value. Both the bromine atom (at the ortho position) and the methylsulfonyl group (at the meta position relative to the amine) are strong electron-withdrawing groups. These groups act inductively and/or through resonance to decrease the electron density on the nitrogen atom.[4][5] This reduction in electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby weakening the basicity of the amine.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the compound's structure, the following spectral characteristics are anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets/doublets of doublets, likely in the δ 6.8-7.8 ppm range. The precise shifts are influenced by the electronic effects of the three different substituents.
-
Amine Protons (2H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the δ 3.5-5.0 ppm range.
-
Methyl Protons (3H): A sharp singlet corresponding to the -SO₂CH₃ group, expected to appear downfield (relative to a typical methyl group) due to the deshielding effect of the sulfone, likely in the δ 3.0-3.3 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amine group will be the most upfield, while the carbons attached to the bromine and sulfone groups will be significantly downfield.
-
Methyl Carbon (1C): A single signal for the methyl carbon of the sulfone group, expected around δ 40-45 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: A pair of medium-intensity bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine.
-
S=O Stretching: Two strong, characteristic absorption bands for the sulfone group, typically found at ~1350-1300 cm⁻¹ (asymmetric stretch) and ~1160-1120 cm⁻¹ (symmetric stretch).
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Peaks would be expected at m/z 250 and 252.
-
Experimental Workflows and Protocols
To provide actionable guidance for researchers, this section details standardized protocols for determining key physical properties. The overall workflow is designed to build a comprehensive physicochemical profile from a new or uncharacterized sample.
Caption: Workflow for Physicochemical Characterization.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of the melting point (as an onset temperature) and the enthalpy of fusion. It is superior to the traditional capillary method for quantitative analysis and purity assessment.[7]
Self-Validation: The protocol's integrity is ensured by calibrating the instrument's temperature and enthalpy scales using a certified indium standard immediately prior to sample analysis.
Methodology:
-
Instrument Calibration:
-
Perform a two-point calibration of the DSC instrument. Use a certified indium standard (m.p. 156.6 °C) for a high-temperature point and mercury or another suitable standard for a low-temperature point.
-
Verify that the measured onset of melting for indium is within ±0.5 °C of the certified value.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Record the exact weight.
-
Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty, sealed pan to serve as the reference.
-
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature at least 25 °C below the expected melting point (e.g., 100 °C).
-
Ramp the temperature at a controlled rate of 10 °C/min under a constant nitrogen purge (50 mL/min).
-
Continue heating to a temperature at least 25 °C above the completion of the melt (e.g., 200 °C).
-
-
Data Analysis:
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[9] It ensures that the solvent is fully saturated with the solute, providing a true measure of solubility under specific conditions. This protocol is adapted from WHO and USP guidelines.[9][10]
Self-Validation: The system is validated by ensuring that an excess of solid material remains at the end of the experiment, confirming that equilibrium has been reached. Analysis at multiple time points until the concentration plateaus further validates the attainment of equilibrium.
Methodology:
-
System Preparation:
-
Prepare a panel of relevant solvents (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, ethanol, dimethyl sulfoxide).
-
Add an excess amount of this compound to several 2 mL glass vials. An "excess" means enough solid will visibly remain undissolved (e.g., add ~10 mg of solid to 1 mL of solvent).[9]
-
-
Equilibration:
-
Add a precisely measured volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[10][11]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow coarse particles to settle.
-
Carefully withdraw a sample from the supernatant. To remove all undissolved solids, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
-
Quantification:
-
Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
-
Conclusion
This compound is a compound whose physical properties are dominated by the strong electron-withdrawing character of its ortho-bromo and meta-methylsulfonyl substituents. This results in a significantly decreased basicity of the amine functional group. While specific experimental data for properties like melting point and solubility are not widely published, this guide provides a robust framework for their determination using standardized, self-validating protocols. The predicted spectroscopic signatures and physicochemical behaviors detailed herein serve as a reliable foundation for researchers and drug development professionals working with this important chemical intermediate.
References
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. Retrieved from [Link]
-
Tosun, M. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(1), 1-8. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Retrieved from [Link]
-
Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]
-
Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
SRS. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
Conestoga High School. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Haeseo Chemistry. (n.d.). 2-Bromo-5-(methylsulphonyl)aniline_942474-24-0. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 2-Bromo-5-(methylsulphonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 2-Bromo-5-(methylsulphonyl)aniline, a compound of interest in pharmaceutical and chemical research. In the absence of extensive empirical solubility data in publicly accessible literature, this document synthesizes information from structurally related molecules, theoretical principles, and established analytical methodologies to provide a robust framework for understanding and experimentally determining its solubility. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of Solubility in Drug Discovery and Development
Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both biological and chemical systems. For drug development professionals, poor aqueous solubility can be a major impediment, leading to low bioavailability, erratic absorption, and challenges in formulation.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the earliest stages of discovery through to formulation and manufacturing.
This compound possesses structural motifs—a bromo-substituted aniline and a methylsulfonyl group—that suggest a nuanced solubility profile. The aromatic amine confers basicity and potential for salt formation, while the bromine and methylsulfonyl groups contribute to its lipophilicity and potential for hydrogen bonding. This guide will dissect these structural contributions to predict and guide the experimental determination of its solubility in various solvent systems.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 4-Bromoaniline[2][3][4] | Aniline-o-sulfonic acid |
| Molecular Formula | C₇H₈BrNO₂S | C₆H₆BrN | C₆H₇NO₃S |
| Molecular Weight | 250.11 g/mol | 172.02 g/mol | 173.19 g/mol |
| Melting Point | Likely a solid at room temperature. | 66-68 °C | Decomposes |
| Aqueous Solubility | Predicted to be sparingly soluble. | Slightly soluble | Soluble |
| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents. | Soluble in ethanol, ether, chloroform | Sparingly soluble in organic solvents. |
| pKa (of the anilinium ion) | Estimated to be in the range of 2-4. | ~3.9 | ~2.5 |
| logP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 1.5-2.5. | 1.89 | -0.86 |
Analysis of Structural Contributions:
-
Aniline Core: The amino group on the benzene ring provides a basic center, allowing the molecule to be protonated in acidic conditions to form a more water-soluble salt. Aromatic amines are generally weak bases.[5]
-
Bromine Substituent: The bromine atom is hydrophobic and is expected to decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.[2][6]
-
Methylsulfonyl Group: The methylsulfonyl group (-SO₂CH₃) is polar and capable of acting as a hydrogen bond acceptor. This group is anticipated to enhance solubility in polar solvents. The presence of a sulfonic acid group in compounds like 8-anilinonaphthalene-1-sulfonic acid significantly increases its water solubility.[7] While a methylsulfonyl group is not as effective as a sulfonic acid at increasing water solubility, it will still contribute to polarity.
Predicted Solubility Behavior:
Based on this analysis, this compound is predicted to have low intrinsic solubility in water . Its solubility is expected to be significantly influenced by pH, increasing in acidic conditions due to the protonation of the amino group. It is likely to exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and DMSO.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate determination of solubility requires robust experimental methods. The "gold standard" for thermodynamic solubility determination is the shake-flask method .[7] For higher throughput screening, kinetic solubility methods are often employed.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent). The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed and collect the clear supernatant.
-
Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
Potentiometric Titration for pKa and Intrinsic Solubility Determination
Potentiometric titration is a powerful technique to determine the pKa of a compound and its intrinsic solubility (the solubility of the neutral form).[8][9] This method is particularly useful for ionizable compounds like this compound.
Conceptual Workflow: Potentiometric Titration
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- 2. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]
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- 4. Initial Dissolution Methods for p-Bromoaniline - LISKON [liskonchem.com]
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- 9. mdpi.com [mdpi.com]
spectroscopic analysis of 2-Bromo-5-(methylsulphonyl)aniline
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-5-(methylsulphonyl)aniline
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern, featuring an amine, a bromine atom, and a methylsulfonyl group, imparts unique chemical properties that are valuable for constructing complex molecular architectures.[1] Unambiguous structural confirmation and purity assessment are therefore paramount for its effective use in research and development. This guide provides a comprehensive, multi-technique spectroscopic framework for the analysis of this compound, grounded in field-proven methodologies and first-principles interpretation. We will explore Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting not just the data, but the causal logic behind the experimental choices and interpretation.
Molecular Structure and Overview
The first step in any spectroscopic analysis is to understand the target molecule's structure. This compound possesses a 1,2,4-trisubstituted aromatic ring. Each functional group—the electron-donating amine (-NH₂), the electron-withdrawing and sterically bulky bromine (-Br), and the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group—exerts a distinct electronic and steric influence. These influences are directly observable in the compound's spectroscopic signatures.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
¹H NMR reveals the chemical environment of every proton in the molecule. The chemical shift (δ) is dictated by the electron density around the proton, while spin-spin coupling (splitting) provides information about adjacent protons.
The aromatic region will be the most informative. We expect three distinct signals corresponding to the three protons on the benzene ring. The -NH₂ group is a strong electron-donating group, while -Br and -SO₂CH₃ are electron-withdrawing. This leads to predictable shifts:
-
Aromatic Protons (H₃, H₄, H₆): These will appear in the range of δ 6.5-8.0 ppm. The proton ortho to the bromine (H₃) and the proton between the bromine and sulfonyl groups (H₆) will be shifted downfield compared to a simple aniline due to the withdrawing effects. The splitting pattern will be complex, likely appearing as doublets or doublets of doublets due to ortho and meta coupling.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the δ 3.5-4.5 ppm range, though its position can vary with solvent and concentration.[2][3]
-
Methyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three equivalent methyl protons will appear, likely around δ 3.0-3.3 ppm, shifted downfield by the adjacent electronegative sulfonyl group.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 | d | 1H | H₆ |
| ~ 7.5 | dd | 1H | H₄ |
| ~ 7.0 | d | 1H | H₃ |
| ~ 4.0 | br s | 2H | -NH₂ |
| ~ 3.1 | s | 3H | -SO₂CH₃ |
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can sharpen the N-H proton signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard for chemical shift referencing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz).
-
Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a high-quality spectrum.
-
Processing: Process the Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR provides a count of the unique carbon environments in the molecule and information about their electronic nature.
We expect to see 7 distinct signals: 6 for the aromatic carbons and 1 for the methyl carbon.
-
Aromatic Carbons: These will appear in the δ 110-150 ppm range. The carbon attached to the nitrogen (C₁) will be significantly shielded, while the carbons attached to the bromine (C₂) and the sulfonyl group (C₅) will be deshielded. The chemical shifts of aromatic carbons are highly sensitive to substituent effects.[4]
-
Methyl Carbon (-SO₂CH₃): This aliphatic carbon will appear upfield, likely around δ 40-45 ppm.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 148 | C₁ (-NH₂) |
| ~ 142 | C₅ (-SO₂CH₃) |
| ~ 135 | C₃ |
| ~ 125 | C₆ |
| ~ 120 | C₄ |
| ~ 115 | C₂ (-Br) |
| ~ 44 | -SO₂CH₃ |
The protocol is similar to ¹H NMR, using the same sample. However, acquisition parameters are different due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment (to produce singlets for all carbons) is standard. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The spectrum of this compound will be rich with characteristic absorption bands.
-
N-H Stretch: The primary amine will show two distinct, medium-intensity bands around 3450-3350 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.[5]
-
C-H Stretch: Aromatic C-H stretching will appear as a series of sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹).[6]
-
S=O Stretch: The sulfonyl group is a very strong IR absorber. Two intense, sharp bands are expected for the asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1120 cm⁻¹) S=O stretches.
-
C=C Aromatic Stretch: Medium intensity peaks in the 1620-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-N Stretch: This will appear in the 1340-1250 cm⁻¹ region.[5]
-
Fingerprint Region (< 1000 cm⁻¹): This region will contain complex vibrations, including the C-S and C-Br stretches, as well as aromatic C-H out-of-plane bending patterns indicative of the 1,2,4-trisubstitution.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3350 | Medium, Doublet | N-H Stretch (asymmetric & symmetric) |
| 3100-3000 | Medium, Sharp | Aromatic C-H Stretch |
| 2960-2850 | Weak-Medium | Aliphatic C-H Stretch |
| 1620-1580 | Medium | C=C Aromatic Ring Stretch |
| ~1330 | Strong, Sharp | Asymmetric S=O Stretch |
| ~1140 | Strong, Sharp | Symmetric S=O Stretch |
| ~1280 | Medium | C-N Stretch |
| ~820 | Strong | C-H Out-of-plane bend (trisubstituted) |
| 700-500 | Medium-Strong | C-Br Stretch |
-
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight and, through fragmentation analysis, crucial structural information. For this compound, Electron Ionization (EI) is a suitable technique.
The molecular formula is C₇H₈BrNO₂S, with a monoisotopic mass of approximately 248.95 g/mol .
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the presence of bromine, this will appear as a characteristic doublet of nearly equal intensity at m/z ~249 (for ⁷⁹Br) and m/z ~251 (for ⁸¹Br). This 1:1 isotopic signature is a definitive confirmation of a single bromine atom in the molecule.
-
Key Fragments: Fragmentation provides a structural puzzle. Plausible fragmentation pathways include:
-
[M-CH₃]⁺: Loss of a methyl radical (15 Da) from the sulfonyl group, resulting in a doublet at m/z 234/236.
-
[M-SO₂CH₃]⁺: Loss of the entire methylsulfonyl group (79 Da), leading to a fragment corresponding to 2-bromoaniline at m/z 170/172.
-
Loss of SO₂: Subsequent loss of sulfur dioxide (64 Da) from fragments containing the sulfonyl group is also common.
-
Caption: Plausible EI-MS fragmentation pathways.
| m/z (Daltons) | Relative Intensity | Assignment |
| 249 / 251 | High (1:1 ratio) | Molecular Ion [M]⁺˙ |
| 234 / 236 | Medium (1:1 ratio) | [M-CH₃]⁺ |
| 170 / 172 | High (1:1 ratio) | [M-SO₂CH₃]⁺ (2-Bromoaniline) |
-
Sample Introduction: Dissolve a small quantity of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the solution into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically related to its conjugated π-system.
The chromophore is the substituted benzene ring. Aniline itself shows two primary absorption bands.[8] The substituents on our target molecule will cause a shift in these bands (a bathochromic or hypsochromic shift).
-
π→π* Transitions: Strong absorptions are expected, typically in the 230-250 nm and 280-310 nm regions, arising from electronic transitions within the aromatic ring.[5][9] The exact λmax will be influenced by the combined electronic effects of the three substituents.
-
n→π* Transitions: A weaker absorption band may be observed at a longer wavelength, associated with the non-bonding electrons on the nitrogen atom.
| Predicted λmax (nm) | Transition Type | Solvent |
| ~245 | π→π | Ethanol |
| ~300 | π→π | Ethanol |
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane).
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Acquisition: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range (e.g., 200-400 nm).
Integrated Analysis: A Holistic Approach
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unshakeable structural proof.
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Analysis of the 1H NMR Spectrum of 2-Bromo-5-(methylsulphonyl)aniline
An In-depth Technical Guide:
Executive Summary
In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a substance.[1][2] This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-5-(methylsulphonyl)aniline, a substituted aniline with potential applications as a synthetic intermediate. We will deconstruct the anticipated spectrum by examining the fundamental principles of chemical shifts and spin-spin coupling, dictated by the unique electronic environment created by the bromo, amino, and methylsulphonyl substituents. This document provides a theoretical framework for spectral prediction, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation, equipping researchers with the necessary tools for confident characterization of this and structurally related molecules.
Introduction
The Imperative of NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable analytical technique that provides a wealth of information from four key parameters: chemical shift, signal integration, multiplicity (splitting pattern), and coupling constants.[3][4] For drug development professionals, this translates into the ability to verify molecular identity, assess purity, and understand the stereochemical and electronic properties of a molecule, all of which are critical for advancing a compound through the discovery and development pipeline.
Structural Overview of this compound
This compound (C₇H₈BrNO₂S) is a tri-substituted benzene derivative. Its structure features an aniline core, with the primary amino group (-NH₂) defining the base nomenclature. The molecule is further functionalized with a bromine atom at the C2 position and a strongly electron-withdrawing methylsulphonyl group (-SO₂CH₃) at the C5 position. This specific arrangement of electron-donating and electron-withdrawing groups creates a highly polarized aromatic system, leading to a well-resolved and informative ¹H NMR spectrum.
Figure 1: Structure of this compound.
Theoretical ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is derived from the additive effects of the substituents on the chemical shifts of the aromatic protons.
Influence of Substituents on the Aromatic System
-
Amino Group (-NH₂): This is a powerful activating group with a strong electron-donating resonance effect (+R). It increases electron density at the ortho and para positions, causing protons at these positions to be shielded and shifted upfield (to a lower δ value).[5]
-
Bromo Group (-Br): Halogens exhibit a dual nature. They are deactivating due to an electron-withdrawing inductive effect (-I) but are ortho, para-directing because of an electron-donating resonance effect (+R). The inductive effect typically dominates, causing a net deshielding effect on nearby protons.
-
Methylsulphonyl Group (-SO₂CH₃): This is a very strong deactivating group, exhibiting both potent -I and -R effects. It withdraws significant electron density from the entire aromatic ring, particularly from the ortho and para positions, leading to substantial deshielding and a downfield shift (to a higher δ value) of the corresponding protons.[6]
Predicted Chemical Shifts (δ)
The interplay of these electronic effects allows for a rational prediction of the chemical shift for each proton:
-
Aromatic Protons (δ 7.0 - 8.0 ppm): The aromatic region is expected to be downfield due to the powerful deshielding influence of the -SO₂CH₃ group.[6]
-
H4: This proton is ortho to the strongly withdrawing -SO₂CH₃ group and para to the donating -NH₂ group. The deshielding from the sulfonyl group is expected to dominate, placing this signal significantly downfield.
-
H6: This proton is ortho to both the donating -NH₂ group and the withdrawing -SO₂CH₃ group. The shielding from the amino group will counteract the deshielding from the sulfonyl group to some extent, but a net downfield position is still anticipated.
-
H3: This proton is ortho to the -Br atom and meta to the other two substituents. Being meta to the powerful -SO₂CH₃ and -NH₂ groups, it will be less affected by their strong resonance effects. It is therefore predicted to be the most upfield of the three aromatic protons.
-
-
Methyl Protons (-SO₂CH₃, δ ~3.1 ppm): The three equivalent protons of the methyl group are attached to a sulfur atom that is double-bonded to two oxygen atoms. This environment is strongly deshielding, and the signal is expected to appear as a sharp singlet in the aliphatic region.
-
Amine Protons (-NH₂, δ 4.5 - 5.5 ppm): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange, and it may not show coupling.[3][7]
Predicted Spin-Spin Coupling (J)
The splitting patterns of the aromatic signals arise from coupling between non-equivalent neighboring protons.
-
H3: This proton is coupled to H4. This is an ortho coupling, which is typically the strongest in benzene systems (Jortho ≈ 7-9 Hz). It will appear as a doublet (d).
-
H4: This proton is coupled to H3 (ortho, J ≈ 7-9 Hz) and to H6 (meta, Jmeta ≈ 2-3 Hz). It will therefore appear as a doublet of doublets (dd).
-
H6: This proton is coupled to H4 (meta, J ≈ 2-3 Hz). Para coupling to H3 is usually negligible (Jpara < 1 Hz) and often not resolved. This signal is expected to appear as a doublet (d), although some broadening is possible.
Summary of Predicted Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |
| H3 | ~7.1 - 7.3 | Doublet (d) | J(H3-H4) ≈ 8.0 | 1H |
| H4 | ~7.6 - 7.8 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.5 | 1H |
| H6 | ~7.4 - 7.6 | Doublet (d) | J(H6-H4) ≈ 2.5 | 1H |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | 2H |
| -SO₂CH₃ | ~3.1 | Singlet (s) | N/A | 3H |
Experimental Protocol for ¹H NMR Acquisition
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvation: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[8]
-
Dissolution: Vortex or gently sonicate the tube until the sample is fully dissolved. The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can slow the exchange rate of N-H protons, sometimes allowing for the observation of N-H coupling.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent signal.[8]
Spectrometer Setup and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse (zg30) sequence is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate to cover all expected signals.
-
Data Processing
The raw data, a Free Induction Decay (FID), is converted into a spectrum through a Fourier Transform (FT).
-
Apodization: Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Fourier Transform: Convert the time-domain data (FID) to frequency-domain data (spectrum).
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Calibration: Reference the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each signal to determine the relative number of protons it represents.
Figure 2: Standard workflow for ¹H NMR sample analysis.
Interpretation of the Spectrum
By comparing the acquired spectrum to the predicted data, a full structural assignment can be made.
Signal Assignment
The process begins by identifying the simplest signals. The sharp singlet around 3.1 ppm is unambiguously assigned to the three protons of the -SO₂CH₃ group. The broad singlet, if observed, corresponds to the -NH₂ protons. The remaining three signals in the aromatic region must correspond to H3, H4, and H6.
Analysis of Aromatic Region
-
Identify the Doublet of Doublets (dd): Locate the signal that is split into four lines. This corresponds to H4 , as it is the only aromatic proton coupled to two different neighbors. The larger coupling constant from this multiplet (~8.0 Hz) is J(H4-H3), and the smaller one (~2.5 Hz) is J(H4-H6).
-
Identify the Ortho-Coupled Doublet: Find the doublet with the large coupling constant (~8.0 Hz) that matches the one from the H4 signal. This peak must be H3 .
-
Identify the Meta-Coupled Doublet: The final doublet, characterized by the small coupling constant (~2.5 Hz) also found in the H4 signal, is assigned to H6 .
This systematic approach, rooted in the analysis of coupling constants, provides a self-validating method for assigning the complex aromatic region of the spectrum.[1]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that is highly predictable based on fundamental chemical principles. The strong electron-withdrawing nature of the methylsulphonyl group, combined with the effects of the amino and bromo substituents, results in a well-dispersed and readily interpretable aromatic pattern. By following the detailed protocol for data acquisition and the logical framework for spectral interpretation outlined in this guide, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their synthetic and developmental endeavors.
References
-
Bothner-By, A. A., & Castellano, S. (1968). Ring-proton chemical shifts of some substituted anilines in carbon tetrachloride and trifluoroacetic acid. Canadian Journal of Chemistry, 46(3), 321-326. [Link]
-
Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Electronic Supplementary Material. RSC Advances. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Faculty of Chemistry and Pharmacy. [Link]
-
LibreTexts Chemistry. (2022). 5.4: The ¹H-NMR experiment. [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
-
Singh, S., & Kumar, A. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 5(6). [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Concordia College. [Link]
-
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
University of Rochester. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]
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characterization of 2-Bromo-5-(methylsulphonyl)aniline
An In-depth Technical Guide to the Characterization of 2-Bromo-5-(methylsulphonyl)aniline
This guide provides a comprehensive technical overview of this compound, a key intermediate in modern medicinal and agrochemical research. As a trifunctional building block, its strategic application in complex molecule synthesis demands a thorough understanding of its physicochemical properties, reactivity, and analytical profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and handling.
A foundational understanding of a reagent's properties is paramount for its effective and safe utilization. This compound is a stable, crystalline solid under standard conditions, but its trifunctional nature necessitates careful handling. The data presented below has been consolidated from leading chemical suppliers and safety data sheets (SDS).
Expert Insight: The combination of an electron-donating amine and two electron-withdrawing groups (bromo and methylsulfonyl) creates a unique electronic profile. This influences not only its reactivity but also its solubility and chromatographic behavior. The methylsulfonyl group, in particular, significantly increases polarity compared to a simple alkyl or halogenated aniline.
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Source(s) |
| CAS Number | 942474-24-0 | |
| Molecular Formula | C₇H₈BrNO₂S | |
| Molecular Weight | 250.12 g/mol | |
| Appearance | White to off-white solid or liquid | |
| Storage | Room temperature, keep in a dark place, under an inert atmosphere | |
| Purity | Typically ≥98% | |
| GHS Pictograms | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Codes | P261, P305+P351+P338 |
Mandatory Safety Protocol: Given the hazard profile, all manipulations of this compound must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is required. An eyewash station and safety shower should be readily accessible.
Synthesis and Purification Strategy
While several synthetic routes to substituted anilines exist, a common and logical pathway for a molecule of this type involves a multi-step sequence starting from a readily available precursor. This approach provides excellent control over regioselectivity, which is crucial for producing the desired isomer. The following proposed synthesis is adapted from established methodologies for preparing similar halogenated nitroaromatics and anilines.[1][2]
Causality in Synthesis Design: The chosen pathway strategically employs a protecting group strategy. The highly activating amino group of the starting material is first acylated to an acetamide. This serves two critical functions: it moderates the ring's reactivity to prevent unwanted polysubstitution during subsequent electrophilic aromatic substitution steps, and it directs incoming electrophiles to specific positions. The final reduction of the nitro group is a robust and high-yielding transformation.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-(Methylsulfonyl)aniline
-
Acetic Anhydride
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Step-by-Step Methodology:
-
Protection:
-
In a round-bottom flask, dissolve 4-(methylsulfonyl)aniline (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully pouring it into ice water.
-
Collect the precipitated solid (N-(4-(methylsulfonyl)phenyl)acetamide) by vacuum filtration, wash with water, and dry.
-
-
Regioselective Bromination:
-
Dissolve the dried acetamide (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) in portions at room temperature. Rationale: The acetamide group directs the electrophilic bromine ortho to itself.
-
Stir the mixture for 12-18 hours. Monitor by TLC for the formation of the new, lower Rf product.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-(2-Bromo-5-(methylsulfonyl)phenyl)acetamide.
-
-
Deprotection (Acid Hydrolysis):
-
To the crude product from the previous step, add a 3:1 mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Rationale: The acidic conditions hydrolyze the amide bond back to the free amine.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2.2: Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
System Validation: A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate, is generally effective. The polarity of the methylsulfonyl group requires a more polar solvent system than for simple bromoanilines.
-
Fraction Analysis: Fractions should be monitored by TLC, and those containing the pure product (visualized under UV light) are combined and concentrated to yield the final product.
-
Final Validation: The purity of the final compound should be confirmed by NMR spectroscopy and LC-MS. For exacting applications, recrystallization from an ethanol/water mixture can be performed to achieve >99% purity.
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the substitution pattern of the aromatic ring. The three aromatic protons are expected to appear as distinct, coupled signals. Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Predicted Shift (δ, ppm) Multiplicity Assignment Rationale / Analog Comparison ~ 7.5 - 7.6 d H-6 Ortho to the bromine atom, deshielded. ~ 7.1 - 7.2 dd H-4 Coupled to both H-3 and H-6. ~ 6.8 - 6.9 d H-3 Ortho to the electron-donating amino group, most upfield aromatic proton.[3] ~ 4.5 - 5.0 br s -NH₂ Broad singlet, chemical shift is concentration and solvent dependent. | ~ 3.0 | s | -SO₂CH₃ | Sharp singlet, characteristic of a methylsulfonyl group. |
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Predicted Shift (δ, ppm) Assignment Rationale / Analog Comparison ~ 145 - 148 C-1 (C-NH₂) Attached to the nitrogen, deshielded. ~ 110 - 115 C-2 (C-Br) Attached to bromine, exhibits a lower shift than expected due to halogen effects.[4] ~ 138 - 142 C-5 (C-SO₂R) Attached to the strongly withdrawing sulfonyl group, deshielded. ~ 115 - 130 C-3, C-4, C-6 Aromatic CH carbons, shifts determined by combined electronic effects. | ~ 44 - 46 | -SO₂CH₃ | Characteristic shift for a methylsulfonyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of the key functional groups.
Table 4: Predicted Key IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3350 - 3450 | N-H stretch (doublet) | Primary Amine (-NH₂) | The two bands correspond to the symmetric and asymmetric stretches.[5] |
| 1600 - 1620 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the amino group. |
| 1280 - 1350 | S=O stretch (asymmetric) | Sulfonyl (-SO₂-) | Strong, characteristic absorption for sulfones. |
| 1120 - 1160 | S=O stretch (symmetric) | Sulfonyl (-SO₂-) | Strong, characteristic absorption for sulfones. |
| 1000 - 1100 | C-Br stretch | Aryl Bromide | Typically found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z Value | Assignment | Rationale |
|---|---|---|
| 251 / 249 | [M]⁺ | Molecular ion peak. The two peaks of nearly 1:1 intensity are the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6] |
| 170 | [M - Br]⁺ | Loss of the bromine atom. |
| 91 | [M - Br - SO₂CH₃]⁺ | Subsequent loss of the methylsulfonyl radical. |
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective transformations.
-
The Amino Group: As a primary arylamine, it is nucleophilic and readily undergoes acylation, alkylation, and sulfonylation. It can also be converted to a diazonium salt, opening access to a vast array of Sandmeyer-type reactions to introduce functionalities like -CN, -OH, or other halogens.
-
The Bromo Group: The aryl bromide is a workhorse functional group for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. It is an ideal handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of complex aryl, alkyl, or amino substituents.
-
The Methylsulfonyl Group: This group is a powerful electron-withdrawing and meta-directing group. It deactivates the ring towards further electrophilic aromatic substitution but can be used to direct incoming nucleophiles in SₙAr reactions under harsh conditions. From a drug design perspective, the sulfonyl group is often employed as a hydrogen bond acceptor and to improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of a lead compound.
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-(methylsulphonyl)aniline for Advanced Research Applications
This guide provides a comprehensive overview of the critical safety and handling protocols for 2-Bromo-5-(methylsulphonyl)aniline, a compound of increasing interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the material's hazard profile and outlines field-proven, self-validating procedures to ensure a safe and compliant laboratory environment.
Understanding the Compound: A Chemist's Perspective on Hazard
This compound is a substituted aromatic amine. Its chemical structure, featuring an aniline core, a bromine atom, and a methylsulfonyl group, dictates its reactivity and toxicological profile. The aniline moiety is associated with a risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[1] The presence of a bromine atom and a methylsulfonyl group can influence the compound's absorption, metabolism, and potential for skin and respiratory irritation.[2]
From a reactive chemistry standpoint, the amino group makes the aromatic ring highly activated towards electrophilic substitution, which can lead to unintended side reactions if not handled under controlled conditions.[3] It is also crucial to recognize that, like many aromatic amines, this compound may be incompatible with strong oxidizing agents, acids, and acid anhydrides, which could lead to vigorous or exothermic reactions.[4][5]
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 942474-24-0 | |
| Molecular Formula | C₇H₈BrNO₂S | |
| Molecular Weight | 250.12 g/mol | |
| Appearance | White to off-white solid or liquid | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is paramount before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context in which it will be used.
GHS Hazard Classification
| Hazard | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source:
The primary routes of exposure are inhalation, skin contact, and eye contact. Given the compound's classification, a detailed and experiment-specific risk assessment should be conducted and documented before commencing any work.
The Hierarchy of Controls: A Self-Validating Safety Framework
To ensure a multi-layered defense against exposure, a hierarchy of controls must be implemented. This approach prioritizes the most effective control measures.
Storage Protocol
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. [4]* Store separately from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. [4][5]* Ensure the storage location is secure and accessible only to authorized personnel.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential.
Spill Response
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. [6]Do not use combustible materials like paper towels.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning solution. [7]
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. [8]
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4]* Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]
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Aromatic Amine Exposure. (2025, March 13). Fashion Sustainability Directory. Retrieved from [Link]
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Aniline. (n.d.). Standard Operating Procedure for Laboratories. Retrieved from [Link]
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Aniline. (n.d.). Washington State University. Retrieved from [Link]
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Spill DECONtamination Kit, Aromatic Amine. (n.d.). SKC Inc. Retrieved from [Link]
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2-[(5-Bromo-2-pyridinyl)methylsulfonyl]aniline. (2025, November 22). PubChem. Retrieved from [Link]
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Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (n.d.). PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-5-(methylsulphonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Bromo-5-(methylsulphonyl)aniline in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel molecular entities. This compound stands out as a particularly valuable scaffold. Its unique trifunctional nature—an ortho-bromoaniline core electron-deficient due to a meta-directing methylsulfonyl group—offers a versatile platform for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key palladium-catalyzed transformations of this substrate, offering not just protocols, but a rationale for the methodological choices, empowering researchers to harness its full synthetic potential. The derivatives of 2-bromoanilines are crucial intermediates in the synthesis of various biologically active compounds, including kinase inhibitors.[1][2][3]
The presence of the bromine atom provides a reactive handle for classic cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the facile introduction of diverse carbon and heteroatom substituents. The amino group offers a site for further derivatization or can act as a directing group, influencing the regioselectivity of certain transformations. Critically, the strongly electron-withdrawing methylsulfonyl group significantly modulates the electronic properties of the aromatic ring, impacting the reactivity of the C-Br bond and influencing the biological activity of the resulting products. This group is a common pharmacophore in various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[4][5]
This document serves as a comprehensive technical guide, providing detailed, field-proven protocols and the underlying scientific principles for the palladium-catalyzed reactions of this compound.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[1][6][7] The reaction of this compound with various arylboronic acids provides access to a diverse library of 2-aryl-5-(methylsulfonyl)anilines, which are valuable precursors for kinase inhibitors and other therapeutic agents.[1][6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a series of fundamental steps involving a palladium(0) active species.[1]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The electron-withdrawing methylsulfonyl group on the this compound substrate enhances the electrophilicity of the carbon bearing the bromine atom, which can facilitate the initial oxidative addition step to the Pd(0) catalyst.[3]
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)aniline
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Isopropanol
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of isopropanol (10 mL) and deionized water (5 mL).
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | None | K₂CO₃ | Isopropanol/Water | 85-90 | 8-12 | 85-95 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 90-100 | 12-16 | 80-90 |
Table 1: Typical reaction conditions for the Suzuki-Miyaura coupling of this compound. Yields are representative and may vary.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.[10]
Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.[8]
Experimental Protocol: Synthesis of N-Morpholino-5-(methylsulfonyl)aniline
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18-24 | 75-85 |
Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound. Yields are representative and may vary.
III. Heck Reaction: Vinylation of the Aryl Core
The Heck reaction is a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[4][11][12] This reaction allows for the introduction of vinyl groups onto the this compound scaffold, leading to substituted styrenes and other valuable intermediates.
Mechanistic Rationale
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion (syn-carbopalladation), and β-hydride elimination.[11]
Figure 3: Simplified catalytic cycle of the Heck reaction.
The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-carbon.[11]
Experimental Protocol: Synthesis of 2-Styryl-5-(methylsulfonyl)aniline
The following is a general protocol for the Heck reaction with styrene.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).
-
Add this compound (1.0 mmol), anhydrous DMF (5 mL), and triethylamine (2.0 mmol).
-
Add styrene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16-24 | 70-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 24 | 65-80 |
Table 3: Representative conditions for the Heck reaction of this compound with styrene. Yields are representative and may vary.
IV. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is invaluable for creating rigid structural motifs found in various functional materials and biologically active molecules.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper(I) acetylide.[15]
Figure 4: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-(methylsulfonyl)aniline
This protocol outlines a standard Sonogashira coupling procedure.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous ammonium chloride and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 6-12 | 80-95 |
| Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | 50 °C | 4-8 | 75-90 |
Table 4: Typical conditions for the Sonogashira coupling of this compound. Yields are representative and may vary.
V. Palladium-Catalyzed Cyanation: Accessing Aryl Nitriles
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as aryl nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and tetrazoles. Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[9][12]
Mechanistic Considerations
The catalytic cycle for palladium-catalyzed cyanation is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by exchange of the halide for cyanide, and subsequent reductive elimination to afford the aryl nitrile.[9][16]
Experimental Protocol: Synthesis of 2-Amino-4-(methylsulfonyl)benzonitrile
This protocol provides a general method for palladium-catalyzed cyanation using potassium ferrocyanide as a non-toxic cyanide source.[9]
Materials:
-
This compound (1.0 eq)
-
Potassium ferrocyanide trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 eq)
-
Palladacycle precatalyst (e.g., Buchwald's G3-XPhos) (1 mol%)
-
Potassium acetate (KOAc) (0.125 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the palladacycle precatalyst (0.01 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and this compound (1.0 mmol).
-
Seal the vial with a Teflon-lined cap, and evacuate and backfill with nitrogen (repeat three times).
-
Add 1,4-dioxane (2.5 mL) and a degassed 0.05 M solution of KOAc in water (2.5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Cyanide Source | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| K₄[Fe(CN)₆] | Palladacycle/XPhos | KOAc | Dioxane/Water | 120 | 12-24 | 70-85 |
| Zn(CN)₂ | Pd(dppf)Cl₂ | DMF | 100 | 8-16 | 65-80 |
Table 5: Representative conditions for the palladium-catalyzed cyanation of this compound. Yields are representative and may vary.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation—provide a robust toolkit for the derivatization of this scaffold. The protocols and mechanistic insights presented herein are intended to empower researchers in drug discovery and materials science to effectively utilize this substrate in their synthetic endeavors, accelerating the development of novel and impactful chemical entities.
References
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Suzuki reaction. In Wikipedia. [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). New Journal of Chemistry, 42(12), 10024-10035. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2011). Angewandte Chemie International Edition, 50(45), 10680-10683. [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
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Buchwald-Hartwig amination. In Chemistry LibreTexts. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2017). Organic Letters, 19(16), 4335–4338. [Link]
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Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). Organic & Biomolecular Chemistry, 16(33), 6047-6052. [Link]
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Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2012). Molecules, 17(8), 9909–9922. [Link]
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The Heck coupling reactions of aryl bromides with styrene. In ResearchGate. [Link]
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Sonogashira Coupling. In Chemistry LibreTexts. [Link]
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Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2022). Chemical Communications, 58(3), 345-348. [Link]
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Sonogashira Coupling. In Organic Chemistry Portal. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Advances, 10(46), 27658-27662. [Link]
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Sonogashira coupling. In Wikipedia. [Link]
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The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(24), 7568. [Link]
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Heck coupling reaction of aryl halides with styrene using 9 as catalyst... In ResearchGate. [Link]
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HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (2009). Journal de la Société Chimique de Tunisie, 11, 59-67. [Link]
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3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. (2007). Bioconjugate Chemistry, 18(5), 1496–1504. [Link]
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Heck reaction of aryl bromides with styrene catalysed by complex 1a:... In ResearchGate. [Link]
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Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. In ResearchGate. [Link]
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Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. (2013). Organic & Biomolecular Chemistry, 11(26), 4367-4378. [Link]
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Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. (2014). Pharmacology & Therapeutics, 142(3), 321-330. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2021). Molecules, 26(11), 3306. [Link]
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Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc, 2010(10), 208-225. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). Molecules, 26(16), 4983. [Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). Pharmaceuticals, 14(12), 1243. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Catalysts, 11(12), 1515. [Link]
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A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. (2021). ACS Infectious Diseases, 7(10), 2894–2904. [Link]
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Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2021). Molecules, 26(16), 4983. [Link]
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Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Molecules, 18(10), 12386–12399. [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2020). Molbank, 2020(4), M1163. [Link]
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Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2020). Molecules, 25(21), 5174. [Link]
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The Strategic Utility of 2-Bromo-5-(methylsulphonyl)aniline in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals and agrochemicals. Among the myriad of starting materials available to the synthetic chemist, 2-Bromo-5-(methylsulphonyl)aniline has emerged as a particularly valuable and versatile building block.[1] Its unique trifunctional nature—an aniline amine group, a strategically placed bromine atom, and a strongly electron-withdrawing methylsulfonyl group—offers a powerful toolkit for the construction of complex molecular architectures.
The bromine atom serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] The electron-withdrawing methylsulfonyl group significantly influences the reactivity of the aromatic ring, activating the bromine for nucleophilic aromatic substitution and directing subsequent electrophilic aromatic substitution reactions. Furthermore, the aniline moiety provides a nucleophilic center for cyclization and condensation reactions, paving the way for the synthesis of a diverse range of fused and non-fused heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis of several key heterocyclic families using this compound as a strategic starting material.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds
The bromine atom of this compound is primed for participation in palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile tools in modern organic synthesis. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of complex molecular frameworks under relatively mild conditions.
A. Suzuki-Miyaura Coupling for the Synthesis of Biaryl Systems
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of this compound, this reaction provides a direct route to 2-aryl-5-(methylsulfonyl)anilines, which are valuable intermediates for the synthesis of more complex heterocyclic systems and are themselves of interest in medicinal chemistry.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Palladium(II) precursors like Pd(OAc)₂ are often used and are reduced in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as those of the biarylphosphine class (e.g., XPhos, SPhos) are effective in promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed. The water is necessary for the solubility of the inorganic base and to facilitate the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(methylsulfonyl)aniline.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 16 | 78 |
Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling of this compound.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines. This reaction is particularly useful for constructing heterocyclic systems where a nitrogen atom is directly attached to the aromatic ring derived from this compound.
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, a palladium catalyst is employed. The choice of phosphine ligand is critical, with bulky, electron-rich ligands such as Xantphos or Josiphos-type ligands often providing excellent results for the coupling of anilines.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the secondary amine (1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the general procedure for monitoring and work-up as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
II. Synthesis of Fused Heterocyclic Systems
The strategic placement of the amino and bromo substituents in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization or tandem reaction sequences.
A. Synthesis of Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. A common route to 2-aminobenzothiazoles involves the reaction of an aniline with a thiocyanate salt, followed by cyclization.
Reaction Workflow: Benzothiazole Synthesis
Caption: Key steps in the synthesis of benzothiazoles from anilines.
Protocol 3: Synthesis of 2-Amino-4-bromo-6-(methylsulfonyl)benzothiazole
-
Reaction Setup: Dissolve this compound (1.0 mmol) and potassium thiocyanate (3.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water (50 mL). Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to afford pure 2-amino-4-bromo-6-(methylsulfonyl)benzothiazole.
B. Synthesis of Quinolines and Quinolones
The Friedländer annulation and related methodologies can be employed to construct the quinoline scaffold from 2-aminoaryl ketones or aldehydes. While this compound itself is not a direct precursor, it can be readily converted to the necessary intermediates.
Protocol 4: Multi-step Synthesis of a 6-(Methylsulfonyl)quinoline Derivative (Illustrative)
-
Acylation: Protect the amino group of this compound with a suitable protecting group (e.g., acetyl).
-
Ortho-Lithiation and Formylation: Perform a directed ortho-lithiation of the protected aniline followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group at the 2-position.
-
Deprotection: Remove the protecting group to yield 2-amino-3-bromo-5-(methylsulfonyl)benzaldehyde.
-
Friedländer Annulation: Condense the resulting 2-aminobenzaldehyde with a ketone containing an α-methylene group (e.g., acetone) in the presence of a base (e.g., potassium hydroxide) to construct the quinoline ring.
III. Synthesis of Kinase Inhibitors
A significant application of this compound lies in the synthesis of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.[2] The anilino-quinazoline and anilino-pyridine scaffolds are common cores in many kinase inhibitors.
Protocol 5: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Precursor
-
Buchwald-Hartwig Amination: Couple this compound with a suitable aminopyrimidine or aminopyridine derivative using the conditions outlined in Protocol 2.
-
Cyclization (for quinazolines): If starting with an anthranilonitrile derivative (which can be prepared from the corresponding aniline), a subsequent cyclization step with a one-carbon synthon (e.g., formamide) will yield the quinazoline core.
Illustrative Pathway: Kinase Inhibitor Scaffold Synthesis
Caption: A general synthetic route to kinase inhibitor scaffolds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and structural features allow for the strategic application of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions and various cyclization strategies. The protocols and application notes provided herein offer a practical guide for researchers to harness the synthetic potential of this important building block in the pursuit of novel bioactive molecules for drug discovery and other applications. The continued exploration of the reactivity of this compound is expected to lead to the development of even more efficient and innovative routes to complex heterocyclic targets.
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Application Notes & Protocols: 2-Bromo-5-(methylsulphonyl)aniline as a Strategic Pharmaceutical Intermediate
Section 1: Introduction and Strategic Importance
2-Bromo-5-(methylsulphonyl)aniline is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic aniline, a versatile bromine atom suited for cross-coupling reactions, and an electron-withdrawing methylsulfonyl group that modulates the electronic properties of the ring and often serves as a key pharmacophoric element.
This trifecta of functionalities makes it an exceptionally valuable intermediate for constructing complex molecular architectures, particularly in the development of targeted therapeutics.[1] Its structure is frequently employed in the synthesis of kinase inhibitors and other agents designed to interact with specific biological pathways.[1] A prime example of its application is in the synthesis of covalent inhibitors targeting the KRAS G12C mutation, a significant driver in several aggressive cancers such as non-small cell lung cancer and colorectal cancer.[2][3][4] This document provides a detailed guide to the properties, handling, and application of this intermediate, with a focus on its role in the synthesis of oncology drug candidates.
Section 2: Physicochemical Properties and Safety Protocols
A thorough understanding of the chemical properties and handling requirements is paramount for the safe and effective use of this compound in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 942474-24-0 | [1] |
| Molecular Formula | C₇H₈BrNO₂S | [1][5] |
| Molecular Weight | 250.11 g/mol | [1][5] |
| Appearance | Solid | [6] |
| Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), STOT SE (Cat. 3) |[5] |
Handling and Safety (EHS) Protocol
Trustworthiness in experimental work begins with safety. The following protocols are derived from globally harmonized system (GHS) classifications and safety data sheets (SDS).[5]
-
Hazard Assessment: this compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[5] There is also a risk of damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. All handling of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to maintain exposure levels below occupational limits. Eyewash stations and safety showers must be readily accessible.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is noted to be light and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Disposal: Waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Section 3: Core Application in the Synthesis of a KRAS G12C Inhibitor Intermediate
The KRAS G12C mutation is a well-validated oncogenic driver. The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has been a landmark achievement in oncology. This compound is a key starting material for building the core scaffold of several such inhibitors, including Adagrasib (MRTX849).[3][4]
Synthetic Rationale and Workflow
The aniline moiety of this compound serves as a nucleophile to construct a substituted aminopyrimidine or a related heterocyclic core. The bromine atom is then typically utilized in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce another key fragment of the final drug molecule. The methylsulfonyl group is often retained in the final structure, where it can form crucial hydrogen bonds in the target protein's binding pocket, enhancing potency and selectivity.
Caption: Synthetic workflow for a KRAS G12C inhibitor.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura coupling, a cornerstone reaction in modern drug discovery, using an intermediate derived from this compound. This reaction is self-validating through rigorous control of the inert atmosphere and the purity of reagents, which are critical for catalyst activity.
Objective: To couple the aryl bromide (Intermediate 1) with a heterocyclic boronic acid to form a key biaryl bond.
Materials:
-
Aryl Bromide Intermediate (derived from this compound)
-
Heterocyclic Boronic Acid or Ester (e.g., a pyridine boronic acid)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)
-
Anhydrous solvents and reagents
-
Schlenk line or glovebox for inert atmosphere
Step-by-Step Methodology:
-
Reactor Preparation (The "Why"): To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide Intermediate (1.0 eq). The flame-drying process removes adsorbed water from the glass surface, which can otherwise deactivate the palladium catalyst and hydrolyze the boronic acid, thus ensuring reaction efficiency.
-
Reagent Addition (The "Why"): Add the Heterocyclic Boronic Acid (1.2-1.5 eq) and the Base (2.0-3.0 eq). The excess boronic acid drives the reaction to completion, while a strong base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Inert Atmosphere (The "Why"): Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidatively degrade both the palladium(0) active catalyst and the phosphine ligands, leading to reaction failure.
-
Solvent and Catalyst Addition (The "Why"): Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane, ~0.1 M concentration). Degas the solvent by bubbling with inert gas for 15-20 minutes. Subsequently, add the Palladium Catalyst (0.02-0.05 eq). Degassing the solvent removes dissolved oxygen, further protecting the sensitive catalyst. A low catalyst loading is desirable for cost and ease of purification.
-
Reaction Execution (The "Why"): Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
-
Work-up and Extraction (The "Why"): Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. The aqueous wash removes the inorganic base and salts, while the desired organic product partitions into the ethyl acetate layer. Perform the extraction three times to maximize recovery.
-
Purification and Characterization (The "Why"): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the successful synthesis.[7][8]
Table 2: Representative Suzuki Coupling Reaction Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Aryl Bromide | 1.0 eq | Limiting Reagent |
| Boronic Acid | 1.3 eq | Drives reaction equilibrium forward |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Efficient for aryl-heteroaryl couplings |
| Base | K₂CO₃ (2.5 eq) | Activates boronic acid for transmetalation |
| Solvent | Dioxane/H₂O (4:1) | Promotes solubility of both organic and inorganic reagents |
| Temperature | 95 °C | Provides thermal energy for catalytic turnover |
| Time | 4-12 hours | Typical duration for complete conversion |
| Typical Yield | 75-95% | Dependent on specific substrates |
Section 4: Conclusion
This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups allow for efficient and convergent synthetic strategies, minimizing step counts and maximizing molecular complexity. As demonstrated by its pivotal role in the synthesis of next-generation KRAS G12C inhibitors, this intermediate provides a reliable and versatile platform for accessing novel therapeutic agents. The robust protocols and safety guidelines presented here are designed to empower researchers to leverage the full potential of this valuable building block in their drug discovery programs.
References
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MySkinRecipes. This compound. [Link]
- Google Patents.
-
Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. [Link]
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ResearchGate. 1 H NMR Spectroscopic Data for Compounds 2, 3, 5, 7, and 9 (400 MHz, δ H , J in Hz). [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
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Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. [Link]
-
Murár, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. [Link]
- Google Patents. MX2022005726A - Improved synthesis of kras g12c inhibitor compound.
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PubMed. Discovery of ASP6918, a KRAS G12C inhibitor. [Link]
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Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]
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Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. [Link]
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PubChem. 2-[(5-Bromo-2-pyridinyl)methylsulfonyl]aniline. [Link]
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Beilstein Journals. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
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PubChem. 2-Bromo-5-methoxyaniline. [Link]
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ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. [Link]
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PubMed. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. [Link]
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The Strategic Role of 2-Bromo-5-(methylsulphonyl)aniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Architectural Advantage of a Key Intermediate
In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the discovery of novel, effective, and sustainable crop protection agents. 2-Bromo-5-(methylsulphonyl)aniline, a strategically functionalized aromatic amine, has emerged as a valuable building block in the synthesis of a range of agrochemicals. Its molecular architecture, featuring a bromine atom, a methylsulfonyl group, and an amino moiety, offers a trifecta of reactive sites and physiochemical properties that are highly advantageous for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights.
The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The electron-withdrawing nature of the methylsulfonyl group can significantly influence the reactivity of the aniline ring and the biological activity of the final product, often enhancing its herbicidal or insecticidal efficacy. Finally, the amino group serves as a primary nucleophile, readily participating in reactions to form amides, ureas, and heterocyclic structures that are common scaffolds in many commercial agrochemicals.
Core Application: Synthesis of a Novel Anthranilic Diamide Insecticide
One of the prominent applications of this compound is in the synthesis of novel anthranilic diamide insecticides. This class of insecticides is renowned for its potent and selective activity against a range of lepidopteran pests, acting on the insect ryanodine receptor. The synthesis of a representative compound from this class, N-(2-bromo-5-(methylsulfonyl)phenyl)-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, showcases the utility of this compound as a key precursor.
Mechanistic Rationale
The core of this synthesis involves the formation of an amide bond between the amino group of this compound and an activated carboxylic acid derivative of a pyrazole heterocycle. The methylsulfonyl group on the aniline ring plays a crucial role in modulating the electronic properties of the molecule, which can enhance the binding affinity of the final compound to its biological target. The bromine atom, while not directly involved in the primary amide bond formation, can be utilized for further structural modifications to optimize the insecticidal spectrum and environmental profile of the molecule.
Experimental Workflow Diagram
Caption: Synthetic workflow for a novel anthranilic diamide insecticide.
Detailed Protocol: Synthesis of N-(2-bromo-5-(methylsulfonyl)phenyl)-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
This protocol outlines a representative synthesis of a novel anthranilic diamide insecticide using this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 942474-24-0 | 250.12 | 2.50 g |
| 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 1004657-97-7 | 291.59 | 2.92 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 mL |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 50 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g |
Procedure
-
Activation of the Carboxylic Acid:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (2.92 g, 10 mmol) and anhydrous toluene (50 mL).
-
Slowly add thionyl chloride (2.0 mL, 27.4 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (2.50 g, 10 mmol) and triethylamine (3.0 mL, 21.5 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the acid chloride solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound and triethylamine to the acid chloride solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(2-bromo-5-(methylsulfonyl)phenyl)-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
-
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: White to off-white solid
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship Insights
The synthesis of analogs using different substituted anilines allows for the exploration of structure-activity relationships (SAR). For instance, modifying the substituents on the aniline ring can impact the compound's lipophilicity, metabolic stability, and binding affinity to the target receptor. The presence of the methylsulfonyl group at the 5-position is often critical for high insecticidal activity in this class of compounds.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique combination of functional groups allows for the efficient construction of complex molecules with potent biological activities, as exemplified by the synthesis of novel anthranilic diamide insecticides. The protocols and insights provided in this guide are intended to assist researchers and scientists in leveraging the full potential of this key building block in the development of next-generation crop protection solutions.
References
- Please note that specific patent and journal references for the direct synthesis of a commercial agrochemical from this compound are often proprietary. The provided protocol is a representative example based on established chemical principles for the synthesis of anthranilic diamides.
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules. [Link]
-
Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application. Google Patents.
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. [Link]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-(methylsulfonyl)aniline with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the reaction of 2-Bromo-5-(methylsulfonyl)aniline with a variety of boronic acids. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of biaryl scaffolds, which are prevalent in numerous biologically active compounds and functional materials. This document offers a blend of theoretical understanding, practical experimental protocols, and expert insights to enable researchers to successfully apply this valuable synthetic methodology.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in the synthesis of complex molecules.[3] Its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its broad applicability have cemented its role in both academic research and industrial-scale chemical production.[1][2]
The focus of this guide, 2-Bromo-5-(methylsulfonyl)aniline, is a particularly relevant substrate. The presence of both an amino group and a potent electron-withdrawing methylsulfonyl group on the aromatic ring presents unique electronic and steric challenges and opportunities that influence the reactivity of the C-Br bond. Understanding these nuances is critical for optimizing reaction conditions and achieving high yields of the desired biaryl products.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A general overview of the mechanism is essential for understanding the role of each reaction component and for troubleshooting potential issues.
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-Bromo-5-(methylsulfonyl)aniline. This step forms a Pd(II) complex. The rate of this step is often influenced by the electronic nature of the aryl halide; electron-withdrawing groups, such as the methylsulfonyl group, can facilitate this process.[5]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, releasing the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
The success of the Suzuki-Miyaura coupling of 2-Bromo-5-(methylsulfonyl)aniline hinges on the careful selection of several key parameters. The electronic properties of this substrate—activated by the electron-withdrawing methylsulfonyl group and potentially influenced by the coordinating amino group—necessitate a thoughtful approach to reaction optimization.
Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is paramount for achieving high catalytic activity and stability. While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be effective, they often require the addition of a phosphine ligand to form the active catalytic species. Pre-formed palladium complexes with bulky, electron-rich phosphine ligands are often more efficient, especially for challenging substrates.
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, well-established. | 2-5 |
| PdCl₂(dppf) | Bidentate Phosphine | Good stability and activity for a range of substrates. | 1-3 |
| Pd₂(dba)₃ / XPhos | Buchwald-type Ligand | Excellent for electron-poor and sterically hindered substrates.[6] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type Ligand | High activity for a broad range of substrates.[6] | 1-2 |
The amino group in 2-Bromo-5-(methylsulfonyl)aniline can potentially coordinate to the palladium center, which could inhibit the catalytic activity.[7] The use of bulky ligands can mitigate this issue by creating a sterically hindered environment around the metal center.
The Critical Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be considered in the context of the specific solvent system and the sensitivity of the functional groups on the coupling partners. For substrates with base-sensitive functionalities, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.
Solvent Systems
The choice of solvent is critical for dissolving the reactants and facilitating the interaction between the organic and aqueous phases (in the case of inorganic bases). Common solvents for Suzuki-Miyaura reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, a mixture of an organic solvent and water is employed to dissolve both the organic substrates and the inorganic base.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-(methylsulfonyl)aniline with a variety of arylboronic acids, adapted from a procedure for a structurally similar substrate.[5]
Materials and Reagents
-
2-Bromo-5-(methylsulfonyl)aniline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Reaction Setup and Execution
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(methylsulfonyl)aniline (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of catalyst or a different catalyst/ligand system. Ensure proper degassing to prevent catalyst oxidation. |
| Insufficiently active base or poor solubility. | Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄). Ensure vigorous stirring. | |
| Low reaction temperature. | Increase the reaction temperature, ensuring it is below the decomposition point of the reactants. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Protodeboronation | Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of protic impurities. | Use anhydrous solvents. | |
| Difficulty in Purification | Formation of closely eluting byproducts. | Optimize the reaction conditions to minimize side reactions. Employ a different stationary phase or eluent system for chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Bromo-5-(methylsulfonyl)aniline provides a versatile and powerful method for the synthesis of a wide range of substituted biaryl sulfonamides. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and materials science, enabling the efficient construction of complex molecular architectures.
References
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid.
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National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Scholar Commons. (n.d.). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Wiley Online Library. (2025). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Retrieved from [Link]
-
ACS Publications. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of 2-Bromo-5-(methylsulphonyl)aniline in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors have emerged as a revolutionary class of targeted therapeutics.[1][2] This guide provides an in-depth examination of 2-Bromo-5-(methylsulphonyl)aniline, a critical building block in the synthesis of advanced kinase inhibitors. We will explore the strategic importance of its unique trifunctional scaffold, detailing its application in the synthesis of the BRAF inhibitor, Dabrafenib. This document provides detailed protocols for key synthetic transformations, insights into structure-activity relationships (SAR), and the underlying mechanistic rationale, serving as a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Central Role of Kinase Inhibitors and Key Synthetic Scaffolds
The human kinome comprises over 500 protein kinases, enzymes that catalyze the phosphorylation of proteins, thereby controlling a vast array of cellular processes including growth, differentiation, and survival.[1] In many cancers, mutations lead to constitutively active kinases, driving uncontrolled cell proliferation.[3][4][5] Kinase inhibitors are designed to block the activity of these specific kinases, offering a targeted approach to cancer therapy with often improved efficacy and reduced side effects compared to traditional chemotherapy.[6]
The success of any kinase inhibitor hinges on its molecular architecture. Medicinal chemists rely on versatile starting materials, or "building blocks," that provide a foundation for constructing molecules with high potency and selectivity. This compound is one such premier building block. Its structure is strategically designed for synthesizing kinase inhibitors:
-
Aniline Moiety: The primary amine (-NH2) is a crucial hydrogen bond donor, often forming a key interaction with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[7]
-
Bromine Atom: The bromo (-Br) group is an excellent synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl and heteroaryl groups to explore the inhibitor's chemical space and optimize binding.[7][8][9]
-
Methylsulphonyl Group: The (-SO2CH3) group is a strong hydrogen bond acceptor and enhances the polarity of the molecule. Its presence can significantly influence solubility, metabolic stability, and binding affinity, contributing to favorable pharmacokinetic and pharmacodynamic properties.[10]
A prime example of a drug synthesized using a derivative of this scaffold is Dabrafenib (Tafinlar®) , a potent inhibitor of mutated BRAF kinase.[11][12]
Biological Context: Targeting the MAPK Pathway with Dabrafenib
Dabrafenib is a selective inhibitor of BRAF kinase, particularly targeting the BRAF V600E mutation, which is present in approximately 50% of metastatic melanomas and various other cancers.[5][13][14] This mutation results in the constitutive activation of the BRAF protein, leading to persistent signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway), which drives tumor cell proliferation and survival.[3][4]
Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutated BRAF kinase and blocking its activity.[13][15] This action prevents the downstream phosphorylation of MEK and ERK, ultimately leading to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[15]
Synthetic Application: Core Assembly via Palladium-Catalyzed Cross-Coupling
The synthesis of complex kinase inhibitors like Dabrafenib relies on robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon and carbon-nitrogen bonds that constitute the core of these molecules.[9] The bromo-substituted aniline scaffold is ideal for these transformations.
While the direct synthesis of Dabrafenib starts from a related fluorinated aniline, the principles of using a bromoaniline are identical. The following protocols outline generalized yet field-proven methods for Suzuki-Miyaura and Buchwald-Hartwig couplings, which are central to the synthesis of this class of inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is used to form a carbon-carbon bond, typically to introduce an aryl or heteroaryl group at the position of the bromine atom.[8][16]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid or ester (1.2 mmol, 1.2 eq), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).
-
Causality: The palladium catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination cycle. The base is crucial for activating the boronic acid for the transmetalation step.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).
-
Causality: Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Protocol 2: Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond, coupling the aniline with another aryl halide or triflate. This is a powerful method for assembling complex scaffolds.[9][17][18]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add an aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., G3 XantPhos, 2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 eq) to a dry reaction vial.[19]
-
Causality: The bulky phosphine ligand (e.g., XantPhos) is critical for stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-N bond. A strong base is required to deprotonate the amine, making it a more effective nucleophile.
-
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL).
-
Reaction Execution: Seal the vial and heat to the required temperature (typically 80-110 °C). Stir until the reaction is complete as determined by LC-MS analysis.
-
Workup and Purification: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate, dry the organic layer, and concentrate. Purify the crude product via flash chromatography.
Structure-Activity Relationship (SAR) and Molecular Interactions
The specific arrangement of functional groups in this compound directly translates to its effectiveness in creating potent kinase inhibitors. The sulfonamide-containing aniline motif is a well-established pharmacophore in many kinase inhibitors.[20]
-
Hinge Binding: The aniline nitrogen is paramount for anchoring the inhibitor. It typically forms one or two hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[7]
-
Role of the Sulfonyl Group: The methylsulphonyl moiety often extends towards the solvent-exposed region of the ATP pocket. The oxygen atoms are potent hydrogen bond acceptors, capable of forming favorable interactions with water or polar amino acid residues, which can significantly enhance binding affinity and improve aqueous solubility.[21][22]
-
Exploring Selectivity: The bromine atom's true value lies in its role as a point of diversification. By using Suzuki or other cross-coupling reactions, chemists can attach a wide variety of chemical groups.[7][23] These groups can extend into adjacent hydrophobic or allosteric pockets, allowing for the fine-tuning of an inhibitor's potency and, critically, its selectivity for the target kinase over other kinases in the kinome.
Comparative Data: Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of cross-coupling reactions. The following table summarizes typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides, providing a valuable starting point for experimental design.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Aryl Halide | This compound | This compound | The C-Br bond is reactive enough for oxidative addition but stable for handling. |
| Coupling Partner | Arylboronic Acid / Ester | Primary / Secondary Amine | The nucleophile that will replace the bromine atom. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Palladium Precatalysts | The choice of catalyst and ligand system is crucial for reaction efficiency. |
| Ligand | (Implicit in catalyst) or SPhos | XantPhos, RuPhos, JohnPhos | Bulky, electron-rich phosphine ligands are essential for C-N bond formation.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₂CO₃, LHMDS | The base activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald). |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required for Buchwald-Hartwig reactions. |
| Temperature | 80 - 110 °C | 80 - 120 °C | Thermal energy is needed to overcome the activation barriers of the catalytic cycle. |
Conclusion
This compound is a high-value, versatile scaffold for the synthesis of sophisticated kinase inhibitors. Its trifunctional nature provides a robust platform for medicinal chemists to construct and optimize targeted therapeutics. The aniline and methylsulphonyl groups serve as key pharmacophoric elements for achieving high-affinity binding, while the bromo group offers a reliable handle for synthetic diversification through powerful cross-coupling chemistry. The successful development of drugs like Dabrafenib underscores the strategic importance of this building block, and the protocols and principles outlined herein provide a solid foundation for its continued application in the discovery of next-generation kinase inhibitors.
References
- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
- Dabrafenib and its use in the treatment of metast
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- Dabrafenib | Drug Guide - MedSchool. (URL: )
- Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: )
- What are BRAF inhibitors and how do they work?
- BRAF Inhibitors: Molecular Targeting and Immunomodul
- MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (URL: )
-
Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed. (URL: [Link])
-
Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (URL: [Link])
-
Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed. (URL: [Link])
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents - ResearchGate. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (URL: [Link])
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. (URL: [Link])
-
Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])
-
How Do Tyrosine Kinase Inhibitors Work? - Oncology Support Network - YouTube. (URL: [Link])
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Synthetic Routes to Derivatives of 2-Bromo-5-(methylsulphonyl)aniline: Application Notes and Protocols
Introduction
2-Bromo-5-(methylsulphonyl)aniline is a strategically important building block for researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aniline core functionalized with both a bromine atom and a methylsulfonyl group, offers a versatile platform for the synthesis of complex molecular architectures.[1] The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Concurrently, the electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the aniline ring, which can be leveraged to modulate the pharmacological activity and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of plausible synthetic routes to this compound, complete with detailed experimental protocols and a discussion of the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two primary retrosynthetic disconnections. The choice of strategy will often depend on the availability of starting materials, desired scale of the reaction, and safety considerations.
Route 1: Electrophilic Bromination of a Precursor Aniline
This approach involves the direct bromination of 3-(methylsulphonyl)aniline. The directing effects of the amino and methylsulfonyl groups are key to the success of this route. The amino group is a strongly activating, ortho-, para- directing group, while the methylsulfonyl group is a deactivating, meta- directing group. Their combined influence will dictate the regioselectivity of the bromination.
Route 2: Reduction of a Nitroarene Precursor
An alternative strategy involves the synthesis of a nitroarene intermediate, 1-bromo-2-nitro-4-(methylsulfonyl)benzene, followed by the reduction of the nitro group to the corresponding aniline. This multi-step approach can offer better control over the final substitution pattern, as the directing effects of the substituents are introduced in a stepwise manner.
Synthetic Route 1: Electrophilic Bromination of 3-(Methylsulphonyl)aniline
This route is the more direct of the two, but regioselectivity can be a challenge. The strongly activating and directing effect of the amino group often leads to polybromination.[2] Therefore, careful control of reaction conditions is crucial. To mitigate this, the amino group can be temporarily protected as an acetanilide, which moderates its activating effect and provides steric hindrance to favor para-substitution.[3]
Workflow for Synthetic Route 1
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Experimental Protocols for Route 1
Step 1a: Acetylation of 3-(Methylsulphonyl)aniline
-
Rationale: The acetylation of the aniline nitrogen reduces its activating effect, allowing for more controlled monobromination. This is a standard protecting group strategy in aniline chemistry.[3]
-
Procedure:
-
To a solution of 3-(methylsulphonyl)aniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford N-(3-(methylsulfonyl)phenyl)acetamide.
-
Step 1b: Bromination of N-(3-(Methylsulfonyl)phenyl)acetamide
-
Rationale: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. The acetamido group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky protecting group, substitution at the position ortho to the acetamido group and meta to the methylsulfonyl group is favored.
-
Procedure:
-
Dissolve N-(3-(methylsulfonyl)phenyl)acetamide (1.0 eq) in glacial acetic acid (10 vol).
-
Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-bromo-5-(methylsulfonyl)phenyl)acetamide.
-
Step 1c: Hydrolysis of N-(2-Bromo-5-(methylsulfonyl)phenyl)acetamide
-
Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the desired aniline.
-
Procedure:
-
Suspend the crude N-(2-bromo-5-(methylsulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid (3:1 v/v).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete by TLC analysis.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
-
Synthetic Route 2: Reduction of a Nitroarene Precursor
This multi-step route provides a more controlled approach to the target molecule. The synthesis begins with a commercially available starting material which is then functionalized in a stepwise manner, culminating in the reduction of a nitro group to the aniline.
Workflow for Synthetic Route 2
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-(methylsulphonyl)aniline
Welcome to the technical support center for the synthesis of 2-Bromo-5-(methylsulphonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and minimize byproducts, and ensure the highest purity of your final product.
Introduction to the Synthesis of this compound
This compound is a crucial building block in the development of various pharmaceuticals and agrochemicals. Its synthesis is primarily achieved through two main routes:
-
Route A: Electrophilic Bromination of 3-(methylsulphonyl)aniline.
-
Route B: Reduction of 2-bromo-5-(methylsulphonyl)nitrobenzene.
Each route presents a unique set of challenges and potential byproducts. This guide will address the common issues associated with both pathways.
Route A: Electrophilic Bromination of 3-(methylsulphonyl)aniline
This route involves the direct bromination of the commercially available 3-(methylsulphonyl)aniline. While seemingly straightforward, the presence of the activating amino group and the deactivating, meta-directing methylsulphonyl group can lead to a mixture of products.
Diagram: Reaction Scheme and Potential Byproducts (Route A)
Caption: Synthetic pathway and potential byproducts in the bromination of 3-(methylsulphonyl)aniline.
Troubleshooting Guide: Electrophilic Bromination
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of Desired Product | - Non-selective bromination. - Incomplete reaction. - Product loss during workup. | - Control Reaction Temperature: Perform the reaction at low temperatures (0-5 °C) to enhance selectivity. - Choice of Brominating Agent: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine for better control. - Stoichiometry: Use a 1:1 molar ratio of the aniline to the brominating agent to minimize over-bromination. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. |
| Presence of Isomeric Byproducts | The directing effects of the amino and methylsulphonyl groups can lead to the formation of 4-bromo and 6-bromo isomers. | - Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., chlorinated solvents, acetic acid) to optimize for the desired isomer. - Purification: Isomers can often be separated by column chromatography or recrystallization. |
| Formation of Di- and Tri-brominated Byproducts | The amino group is a strong activating group, making the aromatic ring susceptible to multiple brominations.[1] | - Protection of the Amino Group: Acetylation of the amino group to form the corresponding acetanilide reduces its activating effect, allowing for more controlled monobromination. The protecting group can be removed by hydrolysis after the bromination step.[1] - Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple substitutions. |
| Dark-colored Reaction Mixture | Oxidation of the aniline starting material or product. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control Temperature: Avoid high reaction temperatures which can promote oxidation. |
FAQs: Electrophilic Bromination
Q1: How can I confirm the identity of the isomeric byproducts?
A1: The most effective way to identify isomeric byproducts is through a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can separate the isomers and provide their molecular weights. For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The coupling patterns of the aromatic protons in the 1H NMR spectrum will differ for each isomer.
Q2: What is the best method for purifying the desired 2-bromo isomer?
A2: Column chromatography on silica gel is a common and effective method for separating aromatic isomers. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the different isomers. Recrystallization from a suitable solvent system can also be an effective purification technique, particularly if the desired isomer is the major product.
Route B: Reduction of 2-bromo-5-(methylsulphonyl)nitrobenzene
This synthetic route involves the reduction of a nitro group to an amine. This method generally offers high regioselectivity as the substitution pattern is already established in the starting material. However, challenges can arise from incomplete reduction or side reactions involving the bromo substituent.
Diagram: Reaction Scheme and Potential Byproducts (Route B)
Caption: Synthetic pathway and potential byproducts in the reduction of 2-bromo-5-(methylsulphonyl)nitrobenzene.
Troubleshooting Guide: Nitro Group Reduction
| Issue | Potential Cause | Troubleshooting & Optimization |
| Incomplete Reduction | - Insufficient reducing agent. - Inactive catalyst. - Short reaction time. | - Stoichiometry: Ensure an adequate excess of the reducing agent is used. - Catalyst Activity: For catalytic hydrogenation, use a fresh, active catalyst. - Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to ensure complete conversion of the starting material. If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Presence of Debrominated Byproduct | Catalytic hydrogenation (e.g., with H2/Pd/C) can sometimes lead to hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[2] | - Choice of Catalyst: Use a catalyst that is less prone to causing dehalogenation, such as platinum oxide (PtO2) or Raney nickel. - Use of a "Bromine Inhibitor": As suggested in patent literature for a similar synthesis, the addition of a bromine inhibitor can suppress debromination.[3] - Alternative Reducing Agents: Consider using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid, which are less likely to cause debromination. |
| Formation of Azo or Azoxy Byproducts | Certain reducing agents, particularly under neutral or basic conditions, can lead to the formation of dimeric azo or azoxy compounds. | - Acidic Conditions: Performing the reduction under acidic conditions (e.g., with SnCl2/HCl or Fe/HCl) favors the formation of the aniline. |
| Difficult Product Isolation | The product may form a salt with the acid used in the reduction, making extraction into an organic solvent challenging. | - Basification: After the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., NaOH, NaHCO3) to a pH of 8-9 to liberate the free aniline, which can then be extracted with an organic solvent like ethyl acetate or dichloromethane. |
FAQs: Nitro Group Reduction
Q1: How can I detect the presence of the debrominated byproduct?
A1: The debrominated byproduct, 5-(methylsulphonyl)aniline, has a significantly different molecular weight than the desired product. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS are excellent techniques for its detection. The mass spectrum will show a molecular ion peak corresponding to the debrominated compound.
Q2: What are the safety precautions for catalytic hydrogenation?
A2: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon). It is crucial to perform the reaction in a well-ventilated fume hood, using appropriate equipment designed for hydrogenation. The catalyst should be handled carefully under a moist or inert atmosphere to prevent ignition.
Analytical Protocols for Purity Assessment
Ensuring the purity of this compound is critical for its use in further synthetic steps. HPLC is the most common and reliable method for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A general reversed-phase HPLC method can be developed to separate the desired product from its potential byproducts.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Diagram: HPLC Analysis Workflow
Caption: A typical workflow for the HPLC analysis of this compound.
References
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Method for preparing 2-bromo-5-fluoroaniline. CN112110824A.
- Preparation method of 2-bromo-5-fluoroaniline. CN102875389A.
- 4-Bromo-3-(methylsulphonyl)aniline. Sigma-Aldrich.
- This compound. MySkinRecipes.
- This compound. Sigma-Aldrich.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Identification and synthesis of impurities formed during sertindole prepar
- 2-Bromo-5-Methoxyaniline. Sigma-Aldrich.
- 2-Bromo-5-methylaniline. PubChem.
- Methyl 5-bromo-2-[methyl(methylsulfonyl)
- Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry.
- An intriguing effect of lithium perchlorate dispersed on silica gel in the bromination of aromatic compounds by N-bromosuccinimide. Canadian Journal of Chemistry.
- Prepar
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Khan Academy.
- Method of simultaneous synthesis of ortho- and para-bromoanilines. RU2109729C1.
- 2-Bromo-5-methoxy aniline. Maksons Fine Chem Pvt. Ltd.
- 2-[(5-Bromo-2-pyridinyl)methylsulfonyl]aniline. PubChem.
- 3-[(4-Bromo-2-nitrophenyl)methylsulfonyl]aniline. PubChem.
- m-BROMONITROBENZENE. Organic Syntheses.
Sources
Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-(methylsulphonyl)aniline
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the yield and purity in the synthesis of 2-Bromo-5-(methylsulphonyl)aniline. This valuable intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. This document provides in-depth troubleshooting, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Core Synthesis & Key Challenges
The most common and direct route to this compound is through the electrophilic bromination of the starting material, 3-(methylsulphonyl)aniline. The success of this synthesis hinges on controlling the regioselectivity and preventing common side reactions.
The core transformation involves the following pathway:
removing unreacted starting materials from 2-Bromo-5-(methylsulphonyl)aniline
Welcome to the technical support guide for 2-Bromo-5-(methylsulphonyl)aniline. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The presence of unreacted starting materials or synthetic byproducts can significantly impact downstream applications, making effective purification a critical step. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of this important synthetic intermediate.
Section 1: FAQs - Initial Purity Assessment & Method Selection
This section addresses high-level questions to help you assess your crude material and choose an appropriate purification strategy.
Q1: How do I first assess the purity of my crude this compound?
A robust purity assessment is the foundation of any successful purification. A multi-technique approach is recommended. Start with Thin Layer Chromatography (TLC) to visualize the number of components in your crude mixture. Use a solvent system such as hexane/ethyl acetate to get good separation. For nitrogen-containing basic compounds, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can prevent streaking and give a more accurate picture.[1] For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are essential. The NMR spectrum will help identify the structures of major impurities by comparing them to the spectra of known starting materials.
Q2: What are the most common unreacted starting materials or impurities I might encounter?
The impurities present will depend on your synthetic route. Common pathways to substituted anilines often involve the reduction of a nitro group or the modification of a simpler aniline. Therefore, the most probable impurities include:
-
Unreacted Nitro Precursor: If your synthesis involves the reduction of a nitro group, you may have residual 2-Bromo-5-(methylsulphonyl)nitrobenzene . This impurity is significantly less basic and more non-polar than your target aniline.
-
Simpler Aniline Precursors: If the synthesis involves bromination or sulfonation of a pre-existing aniline, you might have unreacted starting materials like 3-(methylsulphonyl)aniline or 2-bromoaniline . These will have similar basicity but different polarity profiles.
-
Di-brominated Species: Over-bromination can lead to di-bromo derivatives of your target molecule, which can be challenging to separate.[2]
Q3: Which purification method is best for my situation?
The optimal method depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree and table can guide your choice.
}
Decision tree for selecting a purification method.
Table 1: Comparison of Purification Techniques
| Technique | Best For Separating | Scale | Pros | Cons |
| Acid-Base Extraction | Basic product from neutral or acidic impurities. | mg to kg | High capacity, cost-effective, excellent for removing non-basic starting materials.[3][4] | Less effective for separating from other basic impurities; can lead to emulsions. |
| Flash Chromatography | Compounds with different polarities (e.g., product from other anilines or over-brominated species). | mg to >100 g | High resolution, versatile, applicable to a wide range of impurities.[5][6] | Can be time-consuming and requires significant solvent and silica gel.[1] |
| Recrystallization | Removing minor impurities from a mostly pure solid product. | mg to kg | Excellent for achieving high final purity, cost-effective, scalable.[7] | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor. |
Section 2: Troubleshooting Guide - Common Purification Challenges
Acid-Base Extraction
Q: My product, an aniline, won't fully dissolve in the aqueous acid layer. Why? A: This can happen for a few reasons. First, the hydrochloride salt of your aniline may have limited water solubility. Try diluting the solution with more water. Second, ensure you have added enough acid. The solution should be strongly acidic (pH 1-2). Use a pH meter or pH paper to confirm. Using 1M to 2M aqueous HCl is typically sufficient to protonate anilines and extract them into the aqueous layer.[4]
Q: I've formed a persistent emulsion during the extraction. How do I break it? A: Emulsions are common when working with complex mixtures. To break it, you can try several techniques:
-
Let the separatory funnel stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase and can help force separation.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
Q: After basifying the aqueous layer, my product "oiled out" instead of precipitating as a solid. What should I do? A: This is common if the melting point of the pure compound is low or if residual impurities are acting as a eutectic mixture. Simply extract the "oiled out" product back into an organic solvent like dichloromethane or ethyl acetate.[8] Collect the organic layers, dry with an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid or oil can then be further purified, for instance by recrystallization or chromatography.
Recrystallization
Q: I can't find a single solvent that works well for recrystallization. What's next? A: A two-solvent system is the answer.[9] Find a "soluble" solvent in which your compound is very soluble, and a "non-solvent" in which it is poorly soluble. The two solvents must be miscible. Dissolve your compound in a minimal amount of the hot "soluble" solvent. Then, add the "non-solvent" dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow it to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.
Q: No crystals are forming, even after cooling the solution in an ice bath. What are my options? A: Crystal formation sometimes needs a nudge. Try these methods:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the cold solution to induce crystallization.
-
Reduce Volume: The solution may be too dilute. Gently evaporate some of the solvent and try cooling again.
Flash Column Chromatography
Q: My compound is streaking badly on the TLC plate and the column. How do I fix this? A: Streaking of basic compounds like anilines on silica gel (which is acidic) is a classic problem. The amine group interacts strongly with the acidic silanol groups on the silica surface. To fix this, add a small amount of a basic modifier to your eluent.[1] Typically, adding 0.1-1% triethylamine or pyridine to the solvent system will neutralize the active sites on the silica, leading to sharp, well-defined bands.[1]
Q: I'm struggling to separate my product from an impurity with a very similar Rf value. What can I adjust? A: If separation is poor, you need to increase the resolution.
-
Optimize the Solvent System: Test different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can completely change the selectivity.[1]
-
Use Finer Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) for higher efficiency.[10]
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates.
-
Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help sharpen the bands and improve separation of closely eluting compounds.[9]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities, such as an unreacted nitro-aromatic precursor.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl(aq).[4] Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product as a water-soluble salt. The organic layer contains neutral/acidic impurities and should be set aside.
-
Repeat: To ensure complete extraction, wash the organic layer with another portion of 1M HCl(aq). Combine all aqueous extracts.
-
Back-Wash: Wash the combined aqueous layers with a small portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the solution is strongly basic (pH > 10). Your product should precipitate out or form an oil.
-
Product Extraction: Extract the free aniline from the basic aqueous solution multiple times with fresh organic solvent (e.g., dichloromethane).[8]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the purified product.
}
Workflow for purification via acid-base extraction.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating the product from impurities with different polarities.
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3.[1] A good starting point is a mixture of hexanes and ethyl acetate. Remember to add ~0.5% triethylamine to the eluent to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[1]
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
References
- Ghattas, W., et al. (2009). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
- University of Colorado, Boulder. (n.d.). Experiment 6 - Extraction.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (2014).
- Gu, C., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- Chemistry Stack Exchange. (2014).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (1990).
- Biotage. (n.d.).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Organic Syntheses. (2025).
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 942474-24-0.
- BenchChem. (2025). An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline.
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
- Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- Organic Syntheses. (n.d.). benzoxazoles.
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- BoroPharm Inc. (n.d.). 2-Bromo-5-methylaniline.
- Google Patents. (n.d.).
- Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
- BLD Pharm. (n.d.). 3-Bromo-5-(methylsulfonyl)aniline.
- Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline.
- Sigma-Aldrich. (n.d.). This compound | 942474-24-0.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
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- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Substituted Bromoanilines
Welcome to the technical support center for the synthesis of substituted bromoanilines. As a Senior Application Scientist, I've seen firsthand the challenges that can arise during these seemingly straightforward, yet nuanced, synthetic procedures. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve the immediate issue but also anticipate and prevent future synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address some of the most pressing challenges in bromoaniline synthesis in a question-and-answer format.
Issue 1: Poor Regioselectivity and Formation of Multiple Isomers
Question: "My bromination of a substituted aniline is yielding a mixture of ortho, para, and sometimes meta isomers, making purification a nightmare. How can I improve the regioselectivity of my reaction?"
Answer: This is a classic challenge in electrophilic aromatic substitution on aniline derivatives. The powerful activating, ortho-, para- directing nature of the amino group is often the root cause.[1][2][3] However, the substitution pattern of your starting material and the reaction conditions play a crucial role.
Causality and Expert Insights:
The high electron-donating capacity of the amino group significantly activates the aromatic ring, making it highly susceptible to electrophilic attack.[3] Resonance structures show increased electron density at the ortho and para positions, favoring substitution at these sites. The formation of meta isomers is less common but can occur, particularly with modern catalytic methods under specific conditions.[4][5][6][7]
Several factors can influence the regiochemical outcome:
-
Steric Hindrance: Bulky substituents on the ring or on the nitrogen atom can disfavor substitution at the sterically hindered ortho position, leading to a higher proportion of the para isomer.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the isomer distribution.[8]
-
Directing Group Effects: The electronic properties of other substituents on the aniline ring will either reinforce or compete with the directing effect of the amino group.
Troubleshooting Protocol: Enhancing Regioselectivity
-
Protect the Amino Group: This is the most robust strategy to control the reactivity of the aniline. By converting the highly activating amino group into a less activating amide (e.g., an acetanilide), you can moderate the reaction and improve selectivity.[9][10][11][12] The bulkier acetyl group also sterically hinders the ortho positions, further favoring para substitution.[13]
-
Protocol for Acetylation:
-
Dissolve your substituted aniline in acetic anhydride.
-
Gently heat the mixture to initiate the reaction.
-
After the reaction is complete (monitor by TLC), pour the mixture into cold water to precipitate the acetanilide.
-
Filter and dry the product before proceeding to the bromination step.
-
-
-
Optimize Reaction Conditions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[8]
-
Solvent Selection: For NBS brominations, the solvent polarity can be tuned to favor a specific isomer. A study on meta-substituted anilines showed a marked dependence of regioselectivity on the solvent's dielectric constant.[8]
-
-
Modern Catalytic Methods: For specific regiochemical outcomes that are difficult to achieve through classical electrophilic substitution, consider modern palladium-catalyzed C-H activation/bromination methods. These can provide access to otherwise disfavored isomers, such as the meta-bromoanilines.[4][5][6][7][14]
Issue 2: Over-bromination and Formation of Di- and Tri-substituted Products
Question: "My reaction is not stopping at the desired mono-brominated product. I'm getting significant amounts of di- and even tri-bromoanilines. How can I prevent this?"
Answer: The high reactivity of the aniline ring is the primary cause of over-bromination.[12][13][15] The initial introduction of a bromine atom does not sufficiently deactivate the ring to prevent further substitution.
Causality and Expert Insights:
The amino group is one of the most strongly activating substituents in electrophilic aromatic substitution. This high degree of activation makes the mono-brominated product still highly reactive towards further bromination.[16][17] In many cases, especially with bromine water, the reaction proceeds rapidly to give the 2,4,6-tribromoaniline as a precipitate.[3][18]
Troubleshooting Protocol: Controlling the Extent of Bromination
-
Amino Group Protection: As with improving regioselectivity, protecting the amino group as an acetamide is highly effective in preventing over-bromination. The acetyl group moderates the ring's reactivity, allowing the reaction to be stopped at the mono-bromination stage.[9][10][12][19]
-
Stoichiometric Control of the Brominating Agent: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent slowly and at a low temperature to maintain control over the reaction.
-
Choice of Brominating System:
-
N-Bromosuccinimide (NBS): Often provides better control for mono-bromination compared to elemental bromine.[8]
-
Copper(II) Bromide (CuBr₂): Can be used for regioselective mono-bromination of unprotected anilines under mild conditions, often in ionic liquids.[20][21]
-
Copper-Catalyzed Oxidative Bromination: A practical method using a catalytic amount of a copper salt (e.g., CuSO₄·5H₂O) with NaBr and an oxidant like Na₂S₂O₈ can achieve regioselective mono-bromination.[22][23]
-
Issue 3: Oxidation of the Aniline and Formation of Colored Impurities
Question: "My reaction mixture is turning dark, and I'm isolating a colored, impure product. What is causing this, and how can I minimize it?"
Answer: Anilines are susceptible to oxidation, and many brominating agents are also strong oxidants. The formation of colored impurities is a common indicator of oxidative side reactions.
Causality and Expert Insights:
The electron-rich nature of the aniline ring and the lone pair of electrons on the nitrogen atom make them prone to oxidation. This can lead to the formation of complex, often polymeric, colored byproducts. The final product, o-bromoaniline, is also known to discolor over time due to impurities.[24]
Troubleshooting Protocol: Minimizing Oxidative Side Reactions
-
Use Milder Brominating Agents: Avoid harsh, highly oxidizing brominating conditions. NBS is generally a good choice.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will help to suppress oxidative side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.
-
Purification:
-
Work-up: During the work-up, a wash with a mild reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) can help to remove unreacted bromine and some colored impurities.[25]
-
Purification Techniques: Column chromatography is often necessary to separate the desired bromoaniline from colored impurities. For solid products, recrystallization can be effective.[25][26] In some cases, distillation under reduced pressure can be used for liquid bromoanilines.[24]
-
Issue 4: Difficulty in Separating Isomeric Products
Question: "I have a mixture of ortho- and para-bromoaniline isomers. Their physical properties are very similar, and I'm struggling to separate them. What are the best methods for separation?"
Answer: The separation of positional isomers can indeed be challenging due to their similar polarities and boiling points.
Causality and Expert Insights:
Ortho and para isomers often have very close Rf values in thin-layer chromatography (TLC) and co-elute during column chromatography. Their boiling points can also be too close for efficient separation by distillation.
Troubleshooting Protocol: Separation of Isomers
-
Fractional Crystallization: If the isomers are solid and have different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique. This often requires careful optimization of the solvent and temperature.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating isomers that are difficult to resolve by other methods.
-
Derivatization: In some cases, the isomers can be derivatized to compounds with more distinct physical properties, separated, and then the protecting group can be removed. For example, acetylation to form the corresponding acetanilides may result in derivatives with different crystallization properties.
Data Presentation: Physicochemical Properties of Bromoaniline Isomers
| Isomer | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromoaniline | 172.02 | 32 | 229 |
| 3-Bromoaniline | 172.02 | 18 | 251 |
| 4-Bromoaniline | 172.02 | 60-64 | 230-250 |
Note: These values are approximate and can vary slightly.
Experimental Workflow Visualization
The following diagram illustrates a decision-making workflow for the synthesis of a mono-brominated aniline, incorporating the troubleshooting strategies discussed above.
Caption: Decision workflow for substituted bromoaniline synthesis.
Safety Precautions
Working with bromine and N-bromosuccinimide requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[27][28][29][30]
-
Fume Hood: All manipulations of bromine and NBS should be conducted in a well-ventilated chemical fume hood.[27]
-
Handling Bromine: Bromine is highly corrosive and toxic.[27][31] Have a solution of sodium thiosulfate on hand to neutralize any spills.[27]
-
Handling NBS: NBS is a lachrymator and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.[28] Avoid creating dust.[28][30]
This guide is intended to be a living document. As new synthetic methodologies emerge, we will continue to update and expand this resource. We are confident that by understanding the "why" behind the "how," you will be better equipped to tackle the challenges of bromoaniline synthesis in your own laboratories.
References
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. (n.d.). Synlett.
-
Al-Zoubi, R. M. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, H., Fu, L., Zhou, C., & Li, G. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. [Link]
-
Wang, H., Fu, L., Zhou, C., & Li, G. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. [Link]
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). Chemical Science. [Link]
-
Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024, August 3). YouTube. [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Thieme. [Link]
-
Wang, H., et al. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. ResearchGate. [Link]
-
Al-Zoubi, R. M. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. National Institutes of Health. [Link]
-
Proposed catalytic cycle of meta-C–H bromination of aniline derivatives. (n.d.). ResearchGate. [Link]
-
Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation? (2025, October 14). Sathee Forum. [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube. [Link]
-
Handling liquid bromine and preparing bromine water. (n.d.). RSC Education. [Link]
-
Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook. [Link]
-
Bromination of Aniline. (n.d.). Khan Academy. [Link]
- Preparation method of bromoaniline. (n.d.).
-
The synthesis of p-bromoaniline using aniline as the starting material. (2024, October 31). Liskon Biological. [Link]
- Preparation method of p-bromoaniline. (n.d.).
-
MSDS of N-Bromosuccinimide (NBS). (2018, April 20). Capot Chemical. [Link]
-
Protection of Aniline Derivatives. (2015, February 23). YouTube. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
24.8: Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. [Link]
-
Amines. (n.d.). NCERT. [Link]
-
Reactions of anilines. (2025, September 22). Filo. [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. [Link]
-
Multi-Step Bromoaniline Synthesis Guide. (n.d.). Scribd. [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
-
Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
5.1.8. Preparation of p-Bromoaniline. (n.d.). ResearchGate. [Link]
-
Separation of positional isomers. a Nitroaniline, b bromoaniline, c.... (n.d.). ResearchGate. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Solved SYNTHESIS OF p-BROMOANILINE In this experiment,. (2018, May 7). Chegg.com. [Link]
-
Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. (n.d.). ResearchGate. [Link]
-
Solved Experiment 6: Synthesis of p-Bromoaniline. (2021, November 6). Chegg.com. [Link]
Sources
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- 31. nj.gov [nj.gov]
Technical Support Center: Minimizing Side Reactions in the Bromination of Methylsulphonyl Aniline
Welcome to the technical support center for the bromination of methylsulphonyl aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Brominating a Deactivated Ring
The bromination of aniline is a classic electrophilic aromatic substitution. However, the presence of a potent electron-withdrawing group like methylsulphonyl (-SO₂CH₃) fundamentally alters the reaction landscape. Unlike the highly activated nature of unsubstituted aniline, which often leads to polysubstitution, the methylsulphonyl group deactivates the aromatic ring, making the reaction more challenging to control and prone to specific side reactions.[1] This guide will provide a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of methylsulphonyl aniline in a question-and-answer format.
Question 1: My reaction is sluggish or shows no conversion. How can I drive it to completion without generating impurities?
Answer:
A low reaction rate is a common issue due to the deactivating effect of the methylsulphonyl group. Simply increasing the temperature or using a harsh brominating agent like elemental bromine can lead to undesired side products. A more controlled approach is recommended:
-
Choice of Brominating Agent: For deactivated substrates, a more reactive yet selective brominating agent is often necessary. N-Bromosuccinimide (NBS) is a good starting point as it is a solid, easier to handle than bromine, and its reactivity can be modulated.[1][2]
-
Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF) can enhance the rate of bromination with NBS.[3]
-
Catalysis: While typically not required for activated anilines, for a deactivated system, the use of a mild Lewis acid catalyst or performing the reaction in an acidic medium like acetic acid might be beneficial. However, care must be taken as strong acidic conditions can protonate the aniline, further deactivating the ring.
Experimental Protocol: General Procedure for NBS Bromination in DMF [3]
-
In a clean, dry round-bottom flask, dissolve the methylsulphonyl aniline (1.0 equivalent) in anhydrous DMF.
-
Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise at room temperature with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity?
Answer:
The formation of isomeric products is a significant challenge. The directing effects of both the amino and the methylsulphonyl groups are at play. The amino group is an ortho, para-director, while the methylsulphonyl group is a meta-director. The outcome of the reaction will depend on the relative positions of these groups on the starting aniline.
-
Understanding Directing Effects:
-
For 3-methylsulphonyl aniline: The powerful ortho, para-directing effect of the amino group will likely dominate. Bromination is expected to occur at the positions ortho and para to the amino group.
-
For 4-methylsulphonyl aniline: The position para to the amino group is blocked. Bromination will be directed to the positions ortho to the amino group.
-
-
Solvent Polarity and Regioselectivity: The polarity of the solvent can significantly influence the ratio of isomers. A study on the NBS bromination of anilines with electron-withdrawing groups demonstrated that solvent choice can tune the regioselectivity.[1] It is advisable to screen a range of solvents from non-polar (e.g., carbon tetrachloride, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) to optimize for the desired isomer.
Data Summary: Solvent Effects on Regioselectivity (Illustrative)
| Solvent Polarity | Expected Trend in Regioselectivity (for 3-substituted anilines) |
| Non-polar (e.g., CCl₄) | May favor substitution at positions with less steric hindrance. |
| Polar Aprotic (e.g., DMF) | Can influence the distribution of ortho and para isomers. |
This table is illustrative and the optimal solvent must be determined empirically.
Question 3: I am getting a significant amount of di-brominated and other poly-brominated side products. How can I achieve mono-bromination?
Answer:
Even with a deactivated ring, over-bromination can occur, especially if the reaction conditions are not carefully controlled.
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05 equivalents of NBS) may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Control: Perform the reaction at a controlled temperature. Starting at 0°C and slowly warming to room temperature can help to minimize over-reaction.[4]
-
N-Acetylation (Protection Strategy): A highly effective strategy to prevent polysubstitution is to temporarily protect the amino group as an acetamide.[5] The acetamido group is less activating than the amino group, which allows for more controlled bromination. The protecting group can be subsequently removed by acid or base hydrolysis.
Experimental Workflow: N-Acetylation for Controlled Monobromination
Caption: Workflow for controlled monobromination via N-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methylsulphonyl group in this reaction?
The methylsulphonyl group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects. This makes the reaction slower and requires more carefully controlled conditions compared to the bromination of unsubstituted aniline.
Q2: Are there alternative brominating agents I can use besides NBS?
Yes, several other brominating agents can be considered, each with its own advantages:
| Brominating Agent | Key Advantages |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | A stable, crystalline solid that is often more atom-economical than NBS. |
| Copper(II) Bromide (CuBr₂) | Can offer high regioselectivity for para-substitution under mild conditions.[6] |
| H₂O₂-HBr system | A "greener" alternative that generates bromine in situ.[7] |
Q3: Can I use elemental bromine (Br₂)?
While elemental bromine can be used, it is generally not recommended for this substrate unless conditions are very carefully controlled. Its high reactivity can easily lead to polysubstitution and the formation of HBr as a byproduct can further complicate the reaction by protonating the aniline. If you must use Br₂, it is advisable to use a non-polar solvent and low temperatures.
Q4: How do I effectively purify the final product from the reaction mixture?
Column chromatography on silica gel is the most common and effective method for purifying the brominated methylsulphonyl aniline from unreacted starting material, isomeric products, and poly-brominated species. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for developing a separation method.
Mechanistic Overview
The bromination of methylsulphonyl aniline proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: The brominating agent (e.g., NBS) provides an electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The π-electrons of the aniline ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.
Caption: Simplified mechanism of electrophilic aromatic bromination.
By understanding the interplay of electronic effects, reaction conditions, and reagent choice, you can effectively troubleshoot and optimize the bromination of methylsulphonyl aniline to achieve your desired synthetic targets with high yield and purity.
References
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. ResearchGate. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF. Retrieved from [Link]
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
- Jour. Chem. Soc. Pak. (1994).
-
ResearchGate. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-5-(methylsulphonyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(5-Bromo-2-pyridinyl)methylsulfonyl]aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(5-Bromo-3-pyridinyl)methylsulfonyl]aniline. Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
column chromatography purification of 2-Bromo-5-(methylsulphonyl)aniline
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the . As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, obtaining this compound in high purity is critical for successful downstream applications.[1] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to resolve challenges effectively.
Core Concepts in Purifying 2-Bromo-5-(methylsulphonyl)aniline
This compound is a moderately polar aromatic amine. Its purification via column chromatography is influenced by the interplay of three key functional groups: the basic aniline group, the polar methylsulfonyl group, and the bromo substituent. The aniline nitrogen can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, potentially leading to peak tailing or, in some cases, irreversible adsorption. The highly polar sulfonyl group dictates the need for a relatively polar mobile phase for elution. Understanding these characteristics is fundamental to developing a robust purification strategy.
Experimental Protocol: Flash Column Chromatography
This protocol provides a generalized procedure. The specifics, particularly the choice of eluent, must be optimized using Thin-Layer Chromatography (TLC) prior to committing the bulk sample to the column.
1. TLC Method Development:
-
Objective: To identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from impurities.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated solvent system (see Table 1 for suggestions).
-
Visualize the spots using a UV lamp (254 nm). The desired compound should be a distinct spot, well-separated from others.
-
Adjust the solvent ratio to achieve the target Rf. Increasing the polar solvent component will increase the Rf (move the spot further up the plate).
-
2. Column Preparation (Slurry Packing):
-
Objective: To create a uniformly packed column bed free of cracks or air bubbles, which is essential for optimal separation.
-
Procedure:
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[2]
-
Pour the slurry into the column, using additional eluent to rinse the beaker. Gently tap the side of the column to dislodge any trapped air bubbles and encourage even packing.[2]
-
Once the silica has settled, add a protective layer of sand on top.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the sand layer. Do not let the column run dry.[2]
-
3. Sample Loading:
-
Objective: To apply the sample to the column in a concentrated band.
-
Procedure (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully pipette the solution onto the top layer of sand.
-
Drain the solvent just until the sample solution has fully entered the silica bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed.
-
-
Procedure (Dry Loading - Recommended for poorly soluble samples):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel (or Celite) to the solution and remove the solvent under reduced pressure to yield a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Objective: To pass the mobile phase through the column to separate the components and collect the pure product in fractions.
-
Procedure:
-
Carefully fill the column with the eluent.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by spotting collected fractions on TLC plates to identify which ones contain the pure product.[2]
-
5. Product Isolation:
-
Objective: To combine pure fractions and remove the solvent.
-
Procedure:
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Suggested TLC Solvent Systems
The following table provides starting points for developing a TLC method. The ideal system should give a target Rf value of 0.2-0.4 for this compound.
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | A standard starting system for moderately polar compounds. Adjust the ratio to achieve the desired Rf.[2] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Effective for more polar compounds. Use with caution as methanol can sometimes dissolve silica. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Offers different selectivity compared to alkane-based systems and can improve separation in some cases.[2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Q1: My compound is streaking badly on the TLC plate and the column. What's happening and how do I fix it?
-
Probable Cause: The basic aniline group is interacting strongly with the acidic silica gel. This is a very common issue with amines. The compound adsorbs strongly and then "bleeds" down the stationary phase instead of moving in a compact band.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[3] This will neutralize the acidic sites on the silica, preventing the strong interaction with your aniline.
-
Ammonia: For very polar systems, using a solution of 1-2% ammonia in methanol as the polar component of your eluent can also be effective.
-
Q2: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
-
Probable Cause: The eluent is not polar enough to move the highly polar this compound off the silica gel.
-
Solution: You need to use a more polar solvent system.
-
Introduce Methanol: Start adding methanol to your eluent. A good starting point would be 1-2% methanol in dichloromethane or ethyl acetate. Gradually increase the methanol percentage until you achieve the desired Rf value on the TLC plate.[2]
-
Check Solubility: Ensure the compound is fully dissolved before loading. If it precipitates at the top of the column, it will not elute properly. Consider using a dry loading technique if solubility is a concern.[2]
-
Q3: I have two spots that are very close together (poor resolution). How can I improve the separation?
-
Probable Cause: The chosen solvent system is not selective enough to differentiate between your product and the impurity.
-
Solution:
-
Decrease Polarity: A less polar solvent system will generally increase the separation between spots (lower all Rf values) and can improve resolution.[2]
-
Change Solvent System: Switch to a different solvent system with different selectivity. For example, if you are using hexane/ethyl acetate, try a system based on toluene or dichloromethane.[2]
-
Optimize Column Parameters: Use a longer, narrower column or a smaller particle size silica gel (if available) to increase the number of theoretical plates and improve separation efficiency.
-
Q4: My purified fractions are colorless initially but turn yellow/brown upon standing.
-
Probable Cause: Anilines are susceptible to air oxidation, which forms highly colored impurities.[4]
-
Solution:
-
Work Quickly: Minimize the exposure of your compound to air and light.
-
Inert Atmosphere: After removing the solvent, store the purified product under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Storage: Store the compound in a cool, dark place, preferably refrigerated (2-8 °C).[5]
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, but check for compatibility with downstream applications.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound? A1: This compound is classified as a skin, eye, and respiratory irritant.[5][7][8] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust. The compound is also noted to be air and light-sensitive, so it should be stored under an inert atmosphere.[5][6]
Q2: Can I use alumina instead of silica gel for the stationary phase? A2: Yes, alumina could be an alternative. Neutral or basic alumina would be preferable to acidic alumina to avoid the strong binding of the aniline group. However, silica gel is generally the first choice. You would need to re-develop your TLC conditions on alumina plates before attempting a column.
Q3: How do I test if my compound is stable on silica gel? A3: A simple 2D TLC experiment can be informative.[2] Spot your crude material on a TLC plate and run it in a suitable solvent system. After the first run, remove the plate, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.
Q4: How much crude material can I load onto my column? A4: The loading capacity depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between spots), you can load more material (perhaps 1:30 crude to silica ratio by weight). For difficult separations, you need a much higher ratio (1:100 or more) to achieve good purity.
References
- Apollo Scientific Ltd. (2007-03-27). SAFETY DATA SHEET: 4-(METHYLSULPHONYL)ANILINE.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2011-05-20). SAFETY DATA SHEET: 3-Bromo-5-(trifluoromethyl)aniline.
- BenchChem. (2025). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography.
- Dutscher. Protein purification troubleshooting guide.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- MySkinRecipes. This compound.
- BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
- Sigma-Aldrich. This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 942474-24-0 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-5-(methylsulphonyl)aniline
Welcome to the technical support center for 2-Bromo-5-(methylsulphonyl)aniline (CAS: 942474-24-0).[1] This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic properties of this molecule—possessing an ortho-activating amino group, a meta-deactivating methylsulfonyl group, and a bromine leaving group—present specific challenges and opportunities in cross-coupling and other substitution reactions. This guide provides in-depth, field-proven insights to help you navigate and troubleshoot these complexities, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low conversion. What are the most common initial checks?
A1: When a Suzuki coupling fails with this substrate, the primary suspects are catalyst activity, reaction conditions, and reagent integrity. First, verify that your palladium catalyst is active; Pd(0) is the active species, and precatalysts must be effectively reduced in situ.[2] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can lead to catalyst decomposition and unwanted boronic acid homocoupling.[2][3] Finally, assess the purity of your boronic acid, as they can degrade over time through protodeboronation.[2]
Q2: I am observing significant amounts of a de-brominated starting material, 3-(methylsulphonyl)aniline, in my reaction mixture. What causes this side reaction?
A2: The formation of the de-brominated (hydrodehalogenated) product is a common side reaction in palladium-catalyzed couplings. It often occurs when the catalytic cycle is interrupted after oxidative addition but before productive cross-coupling. This can be caused by an insufficient rate of transmetalation or the presence of trace water or other proton sources. To mitigate this, ensure your base is sufficiently strong and anhydrous (if the protocol demands it) and consider using a more electron-rich, bulky phosphine ligand to accelerate the subsequent steps of the catalytic cycle.
Q3: The solubility of this compound is poor in my chosen solvent system, leading to a heterogeneous mixture and poor reactivity. What are my options?
A3: Poor solubility is a frequent challenge with complex aromatic compounds.[4][5] For this compound, consider switching to higher-boiling point, polar aprotic solvents like DMF, DMAc, or 1,4-dioxane.[4][6] Increasing the reaction temperature can also significantly improve solubility and reaction rates.[2] If solubility remains an issue, running the reaction at a lower concentration (e.g., 0.1 M with respect to the limiting reagent) may be necessary, though this can sometimes slow down bimolecular reactions.
Q4: My TLC plate shows multiple, closely-eluting spots, making purification by column chromatography extremely difficult. How can I improve separation?
A4: The presence of the polar sulfonyl and amino groups can lead to products and byproducts with similar polarities. For purification, start with a shallow solvent gradient in your column chromatography (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate). If silica gel fails, consider alternative stationary phases like alumina or C18 reverse-phase silica. Recrystallization is also a powerful technique for purifying solid products and should be attempted with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) if chromatography is ineffective.[7]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the strong electron-withdrawing effect of the methylsulfonyl group deactivates the C-Br bond towards oxidative addition, often requiring more forcing conditions or highly active catalyst systems.
Problem: Low to No Yield of the Desired Biaryl Product
This is the most common failure mode. The following troubleshooting workflow provides a systematic approach to identifying and solving the root cause.
Caption: A systematic troubleshooting workflow for failed Suzuki reactions.
Causality-Driven Solutions
| Issue | Potential Cause & Scientific Rationale | Recommended Solution |
| No Reaction | Inactive Catalyst: The oxidative addition of Pd(0) to the electron-deficient C-Br bond is the rate-limiting step.[8] If the Pd(0) concentration is too low due to catalyst decomposition (oxidation) or an inefficient precatalyst, the reaction will not initiate. | Use a fresh bottle of catalyst. Employ a robust, air-stable precatalyst like a palladacycle or a Buchwald G3/G4 precatalyst. Ensure solvents are rigorously degassed (freeze-pump-thaw or sparging with argon for 20-30 minutes).[3] |
| Low Conversion | Suboptimal Ligand: The electron-withdrawing sulfonyl group requires a highly active catalyst. Standard ligands like PPh₃ may not be electron-rich enough to promote efficient oxidative addition or reductive elimination. | Switch to a more electron-rich and sterically bulky monophosphine ligand. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for challenging substrates.[4][8] |
| Low Conversion / Side Products | Incorrect Base/Solvent: The choice of base is critical for the transmetalation step. An inappropriate base can be too weak, too sterically hindered, or cause degradation of starting materials. Aqueous bases can also promote protodeboronation of the boronic acid.[4] | Screen different bases. K₃PO₄ in dioxane or K₂CO₃ in toluene/water are common starting points.[8] For sensitive substrates, consider anhydrous conditions with a base like Cs₂CO₃ in dioxane.[6] |
| Side Products | Boronic Acid Instability: Boronic acids can undergo homocoupling (Glaser coupling) or protodeboronation at elevated temperatures, consuming the reagent before it can participate in the desired cross-coupling.[2] | Use a slight excess (1.2-1.5 eq.) of the boronic acid.[8] Add the boronic acid portion-wise if the reaction is run at high temperatures for an extended period. Alternatively, convert the boronic acid to a more stable trifluoroborate salt (MIDA boronate) prior to the reaction. |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure a completely inert environment.[8]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aniline.
-
Reaction: Heat the mixture in a preheated oil bath to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds. The primary challenge with this compound is ensuring the nucleophilic amine can effectively couple without engaging in side reactions, under conditions that activate the challenging C-Br bond.
Problem: Inefficient C-N Bond Formation
Caption: Key failure points in the Buchwald-Hartwig catalytic cycle.
Causality-Driven Solutions
| Issue | Potential Cause & Scientific Rationale | Recommended Solution |
| No Reaction | Base Incompatibility: Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium complex. Weaker bases like carbonates are often ineffective. | Use a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). NaOtBu is a common choice for a wide range of amines.[8] |
| Low Yield | Poor Ligand Choice: The ligand must be able to stabilize the palladium center and facilitate both the oxidative addition and the rate-limiting reductive elimination step. The choice is highly dependent on the amine coupling partner (primary, secondary, alkyl, aryl). | For primary and secondary alkylamines, bulky biaryl phosphine ligands like XPhos or RuPhos are excellent choices. For anilines, ligands like BINAP can also be effective.[8] A screening of 2-3 different ligands is often necessary for optimization. |
| Complex Mixture | Amine Side Reactions: The amine starting material or product can act as a ligand for the palladium catalyst, potentially inhibiting catalysis. Highly basic or unhindered amines are more prone to this. | Increase the catalyst and ligand loading slightly (e.g., from 2 mol% to 4 mol%). Ensure the Pd:Ligand ratio is appropriate (typically 1:1.1 to 1:2) to prevent the formation of unsaturated, inactive catalyst species. |
Validated Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), the ligand (if needed), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and seal the tube with a septum. Remove from the glovebox.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane via syringe, followed by the amine coupling partner (1.2 eq.).
-
Reaction: Heat the mixture in a preheated oil bath to 80-110 °C for 12-24 hours.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (2018). MDPI. Available at: [Link]
-
Mild Sulfonylation of Anilines. (2017). ChemistryViews. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. (2025). ChemRxiv. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
2-Bromo-5-methoxy aniline. Maksons Fine Chem Pvt. Ltd.. Available at: [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Preparation of N-(2-Bromophenyl)benzamide. Organic Syntheses. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
analytical methods for 2-Bromo-5-(methylsulphonyl)aniline validation
An In-Depth Comparative Guide to Analytical Method Validation for 2-Bromo-5-(methylsulphonyl)aniline
Introduction: The Critical Role of Analytical Validation
This compound is a substituted aniline derivative whose structural features, including bromine and methylsulfonyl groups, make it a valuable building block in medicinal chemistry and the synthesis of specialty chemicals.[1] Its purity and precise quantification are paramount, as impurities can significantly impact the safety and efficacy of downstream products, particularly in pharmaceutical applications. Therefore, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of quality control and regulatory compliance.
This guide, designed for researchers and drug development professionals, provides a comparative analysis of principal analytical techniques for the validation of this compound. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Regulatory Bedrock: ICH Q2(R2) Validation Parameters
Any analytical method intended for quality control in a regulated environment must be proven "fit for purpose." The ICH Q2(R2) guideline provides the global standard for this process, known as analytical method validation.[3][4] It ensures that a method produces data that are reliable, reproducible, and accurate. The core parameters that must be assessed are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following sections will compare two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and detail how to validate them according to these ICH principles.
Method Comparison: HPLC vs. GC-MS for this compound
The choice between HPLC and GC is fundamental and depends on the analyte's physicochemical properties and the analytical objective (e.g., routine assay vs. impurity identification).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally stable compounds like this compound. | Suitable for volatile and thermally stable compounds. The target analyte should be stable at typical GC inlet temperatures. |
| Primary Use Case | Gold standard for routine purity testing, assay (quantitation), and stability studies. | Excellent for impurity identification (due to MS fragmentation patterns) and trace-level analysis.[6][7] |
| Detector | Commonly UV-Vis (Photodiode Array), suitable for chromophoric molecules like anilines. | Mass Spectrometry provides high specificity and structural information. Nitrogen-Phosphorus Detector (NPD) is also an option for high sensitivity to nitrogen-containing compounds.[6] |
| Advantages | High precision, robust, widely available, non-destructive. | Unmatched specificity, excellent for identifying unknown impurities, very low detection limits. |
| Considerations | Requires solvent disposal, potential for peak co-elution without an MS detector. | The compound must be thermally stable; potential for analyte degradation in the hot injector. |
Verdict: For routine quality control (assay and purity), a validated HPLC-UV method is the most practical and robust choice. For in-depth impurity profiling and identification, GC-MS offers superior specificity and is a powerful complementary technique.
Workflow for Analytical Method Validation
The validation process follows a structured, logical path from planning to final implementation.
Caption: A generalized workflow for analytical method validation, from initial planning to final implementation.
Deep Dive 1: Reversed-Phase HPLC-UV Method Validation
This method is proposed as the primary choice for the assay and determination of related substance impurities of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Rationale: A C18 column is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds like substituted anilines.[8]
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Rationale: The acid suppresses the ionization of the aniline amine group, ensuring a single ionic species and preventing peak tailing for better chromatographic performance.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
-
-
Gradient Program: A gradient is recommended to elute potential impurities with different polarities. For example: 0-20 min (30% to 80% B), 20-25 min (80% B), 25.1-30 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: e.g., 254 nm or a wavelength maximum determined from a UV scan of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
HPLC Validation Data Summary
The following table outlines the experiments and typical acceptance criteria for a full validation according to ICH guidelines.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte. Perform forced degradation (acid, base, peroxide, heat, light) and demonstrate peak purity of the analyte peak.[9] | Analyte peak is free from interference. Peak purity index > 0.999. Degradation is observed, and the method resolves all degradation products from the analyte. |
| Linearity | Prepare at least 5 concentrations across the range (e.g., 50% to 150% of the target concentration). Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (RSD%) | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0%.[2] |
| LOQ | Determine concentration with a signal-to-noise ratio of ~10. Verify with 6 replicate injections. | RSD ≤ 10.0% for LOQ precision. |
| Robustness | Deliberately vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Deep Dive 2: GC-MS Method Validation
This method is ideal for confirming the identity of impurities and for quantifying them at trace levels.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, Equity-5).
-
Rationale: This is a general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds and is robust enough for MS detection.[10]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Rationale: The initial hold allows for focusing of the analytes on the column head, while the temperature ramp facilitates the separation of compounds with different boiling points.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity during quantitation.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Ethyl Acetate or Dichloromethane to a concentration of approximately 0.1 mg/mL.
GC-MS Validation Data Summary
Validation for GC-MS follows similar principles to HPLC but with an emphasis on its higher specificity.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix. Confirm peak identity by comparing the mass spectrum with a reference standard. Ensure no interfering peaks at the retention time of the analyte. | Retention time match within ±2%. Mass spectral library match score > 800 (or match with reference standard spectrum). |
| Linearity | Prepare at least 5 concentrations and analyze in SIM mode for best quantitative results. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy (% Recovery) | Spike blank matrix with known analyte concentrations at 3 levels in triplicate. | Mean recovery should be within 95.0% to 105.0% (wider range often acceptable for trace analysis). |
| Precision (RSD%) | Repeatability: 6 replicate injections. Intermediate: Repeat on a different day. | RSD ≤ 5.0% (may be higher for trace levels). |
| LOQ | Determine concentration with S/N ≈ 10 in SIM mode. | RSD ≤ 15.0% for LOQ precision. |
| Robustness | Vary parameters (e.g., oven ramp rate ±10%, flow rate ±10%). | Retention time shift should be predictable; peak shape and spectral quality remain acceptable. |
Visualizing the HPLC Experimental Workflow
Sources
- 1. This compound [myskinrecipes.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. epa.gov [epa.gov]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. GCによるアニリンの分析、 Equity-5 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2-Bromo-5-(methylsulphonyl)aniline
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-5-(methylsulphonyl)aniline, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug product. This guide provides a comprehensive comparison of chromatographic methods for the purity analysis of this compound, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most appropriate analytical strategy.
We will delve into a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, juxtaposing it with higher-throughput and more information-rich alternatives, namely Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies presented herein are grounded in established analytical principles and validated against the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Workhorse Method: Reversed-Phase HPLC-UV
For routine quality control and purity assessment, reversed-phase HPLC with UV detection is the established industry standard. Its robustness, reliability, and cost-effectiveness make it an indispensable tool. The selection of chromatographic parameters is critical and is dictated by the physicochemical properties of this compound.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the quintessential choice for non-polar to moderately polar analytes like our target compound. The long alkyl chains provide a hydrophobic surface that interacts with the analyte, facilitating separation based on hydrophobicity. A column with dimensions of 4.6 mm x 250 mm and a 5 µm particle size offers a good balance between resolution and backpressure.[4]
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the timely elution of both the main analyte and any potential impurities with varying polarities. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and low viscosity. The addition of a small amount of an acid, such as 0.1% phosphoric acid, to the aqueous phase is crucial.[4][5] This suppresses the ionization of the aniline functional group, leading to sharper, more symmetrical peaks by preventing interactions with residual silanols on the silica-based stationary phase.
-
Detection: UV detection is selected due to the presence of a chromophore (the substituted benzene ring) in the analyte's structure. A preliminary UV scan of a dilute solution of this compound would reveal its maximum absorbance wavelength (λmax), which is anticipated to be in the range of 254-280 nm, providing optimal sensitivity.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.
-
High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
In a drug development environment where speed is of the essence, UPLC presents a significant advantage over traditional HPLC.[6] By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures (up to 15,000 psi) to achieve faster separations with superior resolution and sensitivity.[7][8][9]
Why UPLC? The Performance Advantage:
The core benefit of UPLC lies in the van Deemter equation, which describes the relationship between linear velocity and plate height. The smaller particle size in UPLC columns leads to a flatter van Deemter curve, meaning that chromatographic efficiency is maintained at higher flow rates. This translates to significantly shorter analysis times without sacrificing resolution.[10] For the analysis of this compound, this means a potential 5-10 fold reduction in run time compared to the HPLC method, drastically increasing sample throughput.
Experimental Protocol: UPLC-UV Purity Determination
-
Instrumentation: A UPLC system capable of handling high backpressures, equipped with a binary solvent manager, sample manager, column heater, and a tunable UV detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is often preferred in UPLC and is MS-compatible).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 2 minutes, hold at 90% B for 0.5 minutes, then return to 10% B and equilibrate for 0.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Same as for the HPLC method, with the final concentration at approximately 0.1 mg/mL.
The Definitive Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC and UPLC can quantify the purity of this compound, they provide limited information about the identity of any impurities. For comprehensive impurity profiling, coupling a liquid chromatograph to a mass spectrometer is the gold standard.[11] LC-MS provides the molecular weight of eluting compounds, which is invaluable for identifying process-related impurities and degradation products.[12][13]
The Power of Mass Detection:
LC-MS is a powerful tool for identifying unknown impurities.[13] By determining the mass-to-charge ratio (m/z) of an impurity, educated guesses can be made about its elemental composition and potential structure, especially when considered in the context of the synthetic route. Tandem mass spectrometry (MS/MS) can further fragment the impurity ions, providing structural information that can lead to definitive identification.[14] This level of detail is crucial for regulatory submissions and for optimizing synthetic pathways to minimize impurity formation.
Experimental Protocol: UPLC-MS Impurity Identification
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).
-
Chromatographic Conditions: The UPLC conditions described previously can be directly applied, as formic acid is a volatile buffer and ideal for MS analysis.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The aniline moiety is expected to readily accept a proton.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-1000 m/z.
-
-
Analysis:
-
The total ion chromatogram (TIC) will be used to detect all ionizable species.
-
Mass spectra will be extracted for each detected peak to determine its molecular weight.
-
The identity of impurities can be postulated based on their exact mass and knowledge of potential side-reactions or starting materials.
-
Data Presentation: A Comparative Summary
To provide a clear comparison, the following table summarizes the expected performance of the three methods for the analysis of this compound. Note: This data is illustrative and serves to highlight the relative performance differences between the techniques.
| Parameter | HPLC-UV | UPLC-UV | UPLC-MS |
| Analysis Time | ~20 minutes | ~3 minutes | ~3 minutes |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD) | ~10 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Solvent Consumption | High (~20 mL/run) | Low (~1.8 mL/run) | Low (~1.8 mL/run) |
| Impurity Identification | Based on retention time only | Based on retention time only | Definitive (Molecular Weight) |
| System Cost | Moderate | High | Very High |
| Primary Use Case | Routine QC, Purity Assay | High-Throughput Screening, QC | Impurity Profiling, Structural Elucidation |
Workflow & Logical Relationships
The following diagram illustrates the general workflow for the HPLC-based purity analysis of a pharmaceutical intermediate like this compound.
Caption: General workflow for HPLC purity analysis.
Conclusion and Recommendations
The choice of analytical methodology for assessing the purity of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control in a manufacturing setting, the developed HPLC-UV method is the most pragmatic choice, offering a reliable and cost-effective solution with adequate performance.
-
When high throughput is paramount, such as during process development or in screening laboratories, the UPLC-UV method is highly recommended. The substantial reduction in analysis time and solvent consumption provides significant efficiency gains.[9][10]
-
For in-depth impurity profiling , which is a regulatory requirement for drug registration, UPLC-MS is indispensable. Its ability to provide molecular weight information is critical for the identification and characterization of unknown impurities, ensuring the safety and quality of the final drug substance.[11][12]
A multi-pronged approach is often the most effective strategy. HPLC can be used for routine release testing, while UPLC-MS is employed during development and for investigating any out-of-specification results. This ensures both efficiency in day-to-day operations and the comprehensive analytical understanding required for modern pharmaceutical development.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 793016, 2-Bromo-5-methoxyaniline. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
LCGC International. (2025). Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]
-
Rajshree J. Patel College of Pharmacy. (n.d.). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Retrieved from [Link]
-
Agilent. (2011). Aniline purity. Retrieved from [Link]
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A Predictive Guide to the Mass Spectrometry of 2-Bromo-5-(methylsulphonyl)aniline: A Comparative Analysis of Fragmentation Patterns
This guide provides a comprehensive, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-5-(methylsulphonyl)aniline. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and comparative data from structurally related compounds to propose a plausible fragmentation pathway. This predictive guide is an invaluable resource for researchers in drug development and organic synthesis for the identification and structural elucidation of this and analogous compounds.
The structure of this compound incorporates three key functionalities that dictate its fragmentation behavior: a brominated aromatic ring, an aniline moiety, and a methylsulfonyl group. Each of these imparts characteristic fragmentation patterns, and their interplay results in a unique mass spectrum.
Predicted Fragmentation Analysis: A Comparison with Analogous Structures
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, initiated by the formation of a molecular ion radical (M•+). The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1]
Molecular Ion: The molecular weight of this compound is 250.12 g/mol .[2] Therefore, the molecular ion peak is expected at m/z 250, accompanied by an isotopic peak at m/z 252 of similar intensity. As an aromatic amine, the molecular ion is expected to be relatively stable and thus readily observable.[3]
The primary fragmentation pathways are predicted to involve:
-
Loss of a Methyl Radical: A common fragmentation for molecules containing a methylsulfonyl group is the cleavage of the S-CH3 bond, leading to the loss of a methyl radical (•CH3, 15 Da).[4] This would result in a prominent fragment ion.
-
Loss of Sulfur Dioxide: Aryl sulfones are known to undergo rearrangement and elimination of sulfur dioxide (SO2, 64 Da).[4] This is a highly characteristic fragmentation that strongly suggests the presence of the sulfonyl group.
-
Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to the formation of a brominated aniline radical cation or a methylsulfonyl cation.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da).
-
Fragmentation of the Aniline Moiety: Aromatic amines like aniline can undergo the loss of hydrogen cyanide (HCN, 27 Da) from the aromatic ring after initial fragmentation.[3][5]
These predicted pathways are based on the well-documented mass spectrometric behavior of anilines, aryl sulfones, and halogenated aromatic compounds.[1][4][6][7]
Predicted Quantitative Mass Spectral Data
The following table summarizes the major predicted fragment ions for this compound, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 250/252 | [C7H8BrNO2S]•+ | Moderate | Molecular Ion (M•+) |
| 235/237 | [C6H5BrNO2S]+ | High | Loss of a methyl radical (•CH3) from the molecular ion. |
| 186/188 | [C7H8BrN]•+ | Moderate | Loss of sulfur dioxide (SO2) from the molecular ion via rearrangement. |
| 171/173 | [C6H5BrN]•+ | High | Loss of a methyl radical (•CH3) followed by loss of SO2, or loss of SO2 followed by loss of a methyl radical. |
| 172 | [C7H8NO2S]+ | Moderate | Loss of a bromine radical (•Br) from the molecular ion. |
| 156/158 | [C6H4Br]+ | Moderate | Cleavage of the C-N and C-S bonds. |
| 92 | [C6H6N]+ | Moderate | Loss of Br and SO2CH3. |
| 79 | [CH3SO2]+ | Moderate | Cleavage of the C-S bond. |
| 77 | [C6H5]+ | Low | Loss of bromine from the phenyl cation fragment. |
Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.
- Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph (GC):
- Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes. This temperature program is designed to ensure the elution of the analyte as a sharp peak.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted major fragments.
- Scan Rate: 2 scans/second.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
- Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted data in this guide.
Trustworthiness and Self-Validation: The described protocol is a self-validating system. The observation of the characteristic M/M+2 isotope pattern for bromine-containing ions will serve as a primary validation of the data. Furthermore, the presence of fragments corresponding to the logical losses of a methyl radical and sulfur dioxide will provide strong evidence for the correct identification of the compound.
References
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MySkinRecipes. This compound. [Link]
-
American Institute of Physics. Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. [Link]
-
American Chemical Society. Mass spectral fragmentation of aniline-1-carbon-13. [Link]
-
Proprep. Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. [Link]
-
PubChem. 2-[(5-Bromo-2-pyridinyl)methylsulfonyl]aniline. [Link]
-
Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]
-
ResearchGate. Mass spectra of aniline with different ionization methods. [Link]
-
American Chemical Society. Mass spectral fragmentation of aniline-1-carbon-13. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
-
University of Colorado Boulder. Interpretation of Mass Spectra. [Link]
-
YouTube. mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-5-(methylsulphonyl)aniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its halogenated derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reactivity of these compounds in pivotal synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, is of paramount importance for medicinal chemists and process developers. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-5-(methylsulphonyl)aniline with other haloanilines, offering insights into the electronic and steric factors that govern their chemical behavior. Supported by experimental data, this document aims to serve as a practical resource for designing and optimizing synthetic routes.
This compound is a key intermediate in the production of various active pharmaceutical ingredients and agrochemicals.[2] Its unique structure, featuring a bromine atom and a potent electron-withdrawing methylsulfonyl group, makes it a valuable component for constructing complex molecules in medicinal chemistry.[2] Understanding its reactivity profile in comparison to other haloanilines is crucial for its effective utilization in drug discovery and development.
Factors Influencing the Reactivity of Haloanilines
The reactivity of haloanilines is primarily dictated by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects
Substituents on an aromatic ring can exert their influence through two main electronic effects: resonance and induction.[3]
-
Resonance Effects: These occur through the π-system of the aromatic ring.[3] Electron-donating groups (EDGs) like the amino (-NH₂) group increase the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.[3][4][5] Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, deactivating it towards electrophilic substitution but activating it for nucleophilic aromatic substitution.[3][6] The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to both resonance and inductive effects.[7]
-
Inductive Effects: These are transmitted through the σ-bonds and are related to the electronegativity of the atoms.[3] Halogens, for instance, are electronegative and exert an electron-withdrawing inductive effect.[3]
In the case of This compound , the powerful electron-withdrawing nature of the methylsulfonyl group at the meta-position to the bromine and ortho/para to the amine significantly reduces the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution more challenging but enhances the ring's susceptibility to nucleophilic aromatic substitution.[8][9]
Steric Effects
The spatial arrangement of atoms, or steric hindrance, plays a crucial role in determining the regioselectivity and rate of reactions. The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position to a reaction center can sterically hinder the approach of reagents.[10] In anilines, ortho substituents can force the amino group out of the plane of the benzene ring, disrupting the resonance between the nitrogen lone pair and the π-system.[10] This can lead to a decrease in the activating effect of the amino group.[11]
For This compound , the bromine atom at the ortho position to the amino group introduces steric hindrance, which can influence its reactivity in reactions such as acylation or alkylation of the amine.
Comparative Reactivity in Key Synthetic Transformations
The interplay of electronic and steric effects leads to distinct reactivity patterns for different haloanilines in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for the formation of C-N, C-O, and C-S bonds on aromatic rings. These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[8][9] The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is essential to stabilize the negative charge of the Meisenheimer complex and facilitate the reaction.[9][12]
The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I.[13] This is because the rate-determining step is often the initial nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon more electrophilic.
In the context of This compound , the potent electron-withdrawing methylsulfonyl group, situated para to the bromine atom, strongly activates the ring towards nucleophilic attack. This makes the bromine atom a viable leaving group in SNAr reactions, despite bromine being a less effective leaving group than chlorine or fluorine in many cases.
Figure 1: Generalized SNAr Mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for C-C and C-N bond formation, respectively.
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The reactivity of the aryl halide in this reaction generally follows the trend: I > Br > Cl > F.[14][15] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition by the palladium catalyst.[14][15]
Therefore, This compound is expected to be more reactive than its chloro-analogue but less reactive than the corresponding iodo-derivative in Suzuki-Miyaura couplings. The electron-withdrawing methylsulfonyl group can also influence the reaction by affecting the electron density at the reaction center.
Figure 2: General Suzuki-Miyaura Workflow.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[16] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[16][17] The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction.[18][19]
Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in Buchwald-Hartwig amination generally follows the trend I > Br > Cl. Therefore, This compound , when used as a coupling partner (for example, in a reaction with a different amine to form a diarylamine), would be expected to be more reactive than the corresponding chloroaniline. The steric hindrance from the ortho-bromo group and the electronic effects of the methylsulfonyl group can also influence the choice of ligand and reaction conditions required for optimal yields.
Experimental Data and Protocols
To provide a quantitative comparison, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions with various haloanilines.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid
| Haloaniline | Product | Typical Yield (%) | Reference |
| 2-Iodoaniline | 2-Aminobiphenyl | 85-95 | [14] |
| 2-Bromoaniline | 2-Aminobiphenyl | 70-85 | [1] |
| 2-Chloroaniline | 2-Aminobiphenyl | 40-60 | [14] |
| 4-Iodoaniline | 4-Aminobiphenyl | 90-98 | [14] |
| 4-Bromoaniline | 4-Aminobiphenyl | 80-92 | [1] |
| 4-Chloroaniline | 4-Aminobiphenyl | 50-70 | [14] |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid
-
To a reaction vessel, add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol).
-
Add a mixture of toluene (5 mL) and water (1 mL) as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain 4-aminobiphenyl.
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Aryl Bromide | Amine | Product | Typical Yield (%) |
| Bromobenzene | Aniline | Diphenylamine | 85-95 |
| 4-Bromotoluene | Aniline | 4-Methyldiphenylamine | 90-98 |
| 4-Bromobenzonitrile | Aniline | 4-Cyanodiphenylamine | 75-85 |
Note: The reactivity of this compound as a substrate in Buchwald-Hartwig amination would be influenced by its specific electronic and steric properties.
Experimental Protocol: Buchwald-Hartwig Amination of Bromobenzene with Aniline
-
In an oven-dried Schlenk tube, combine bromobenzene (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add aniline (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield diphenylamine.
Conclusion
The reactivity of This compound is a nuanced interplay of the electronic and steric properties of its substituents. The potent electron-withdrawing methylsulfonyl group significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, making the bromine atom a viable leaving group. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of the C-Br bond places it between that of C-I and C-Cl bonds. The ortho-bromo group also introduces steric considerations that can influence reaction rates and require careful optimization of reaction conditions.
For researchers and drug development professionals, a thorough understanding of these factors is essential for the strategic design of synthetic routes that leverage the unique reactivity of this compound and other haloanilines. The experimental protocols and comparative data provided in this guide offer a solid foundation for the practical application of these valuable synthetic intermediates.
References
- A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers - Benchchem. (n.d.).
- Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines - Benchchem. (n.d.).
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Ortho effect - Wikipedia. (n.d.). Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved from [Link]
-
NATURE AND COMPOSITION OF ORTHO-EFFECT. (1991). Journal of the Indian Chemical Society, 3(2). Retrieved from [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022, December 22). Retrieved from [Link]
-
Bromination of Aniline (video) | Amines - Khan Academy. (n.d.). Retrieved from [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]
-
Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Substituent Effects - La Salle University. (n.d.). Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Retrieved from [Link]
-
16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved from [Link]
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Comparative Guide to SNAr Reactions: 2-Bromo-5-(methylsulfonyl)aniline vs. 2-Chloro-5-(methylsulfonyl)aniline
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall cost-effectiveness. The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of C-N and C-O bond formation, pivotal in the synthesis of countless pharmaceutical scaffolds. This guide provides a detailed, evidence-based comparison of two closely related, yet distinct, building blocks: 2-Bromo-5-(methylsulfonyl)aniline and 2-Chloro-5-(methylsulfonyl)aniline. Our objective is to dissect the nuanced differences in their reactivity within the SNAr manifold, enabling researchers to make informed decisions for their synthetic campaigns.
The SNAr Mechanism: A Primer on Reactivity Drivers
Before comparing the two substrates, it is essential to grasp the mechanistic underpinnings of the SNAr reaction. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway does not involve a backside attack or the formation of an unstable aryl cation.[1][2] Instead, it proceeds via a two-step addition-elimination mechanism .
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] This step is typically the rate-determining step (RDS) of the reaction.
-
Elimination Step (Fast): The leaving group departs, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.
The efficiency of an SNAr reaction is governed by three primary factors:
-
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho or para to the leaving group, to stabilize the negative charge of the Meisenheimer complex.[1][4]
-
The nature of the leaving group.
-
The strength of the nucleophile.
Both 2-bromo- and 2-chloro-5-(methylsulfonyl)aniline are primed for SNAr reactions due to the powerful inductive and resonance electron-withdrawing capabilities of the methylsulfonyl (-SO2CH3) group. Although it is positioned meta to the halogen, it still significantly activates the ring towards nucleophilic attack.
Head-to-Head Comparison: The Halogen Leaving Group
The central difference between the two molecules lies in the halogen atom—chlorine versus bromine. In aliphatic SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[5] However, in SNAr reactions, this trend is typically inverted: F > Cl ≈ Br > I .[1][6]
This counterintuitive order arises because the cleavage of the C-X bond is not part of the rate-determining step.[3][7] Instead, the reaction rate is dictated by the stability of the Meisenheimer complex. The dominant factor becomes the electronegativity of the halogen, which stabilizes the developing negative charge in the transition state and the intermediate through a powerful inductive effect (-I).
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A Spectroscopic Guide to the Isomers of 2-Bromo-5-(methylsulphonyl)aniline: Navigating Structural Elucidation in Drug Development
In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric purity is a critical quality attribute, as even subtle differences in the arrangement of substituents on an aromatic ring can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-5-(methylsulphonyl)aniline and its potential positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification.
The presence of three distinct substituents on the aniline ring—a bromine atom, an amino group, and a methylsulfonyl group—gives rise to several possible isomers. The differentiation of these isomers can be challenging, but a multi-pronged analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide the necessary structural confirmation. This guide will delve into the theoretical underpinnings and practical application of these techniques for the structural elucidation of this important class of compounds.
The Importance of Isomer Differentiation
Positional isomers of substituted anilines can exhibit vastly different biological properties. The electronic and steric effects of the bromo and methylsulfonyl groups, in relation to the amino functionality, can influence the molecule's ability to bind to its biological target, its absorption and distribution in the body, and its susceptibility to metabolic enzymes. Therefore, robust analytical methods to confirm the desired isomeric structure and to detect and quantify any unwanted isomers are essential for ensuring drug safety and efficacy.
Predicted Positional Isomers of Interest
While numerous positional isomers are theoretically possible, the most likely to be encountered as process-related impurities in the synthesis of this compound are those where the bromo and methylsulfonyl groups are rearranged on the aniline ring. This guide will focus on the spectroscopic differentiation of the parent compound and two of its key isomers:
-
This compound (Target Compound)
-
4-Bromo-3-(methylsulphonyl)aniline (Isomer 1)
-
2-Bromo-4-(methylsulphonyl)aniline (Isomer 2)
Comparative Spectroscopic Analysis
A thorough analysis using a combination of spectroscopic techniques is crucial for the definitive identification of these isomers. The following sections detail the expected spectral characteristics for each isomer based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, while the bromine atom (-Br) is a weak deactivator and the methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. These opposing effects lead to distinct and predictable patterns in the ¹H NMR spectra of the isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Isomers of Bromo-(methylsulphonyl)aniline
| Proton | This compound | 4-Bromo-3-(methylsulphonyl)aniline | 2-Bromo-4-(methylsulphonyl)aniline |
| -SO₂CH₃ | ~3.0-3.1 (s, 3H) | ~3.1-3.2 (s, 3H) | ~3.0-3.1 (s, 3H) |
| -NH₂ | ~4.0-5.0 (br s, 2H) | ~4.0-5.0 (br s, 2H) | ~4.0-5.0 (br s, 2H) |
| Ar-H | H-3: ~7.3 (d, J≈8.5) | H-2: ~7.5 (d, J≈2.0) | H-3: ~7.6 (d, J≈2.0) |
| H-4: ~6.8 (dd, J≈8.5, 2.0) | H-5: ~6.9 (dd, J≈8.5, 2.0) | H-5: ~7.0 (dd, J≈8.5, 2.0) | |
| H-6: ~7.0 (d, J≈2.0) | H-6: ~7.4 (d, J≈8.5) | H-6: ~6.8 (d, J≈8.5) |
Note: Predicted values are based on the analysis of substituent effects and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electronic effects of the substituents also profoundly influence the chemical shifts of the aromatic carbons. The carbon atoms directly attached to the electron-withdrawing sulfonyl group will be significantly deshielded (shifted downfield), while those ortho and para to the electron-donating amino group will be shielded (shifted upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isomers of Bromo-(methylsulphonyl)aniline
| Carbon | This compound | 4-Bromo-3-(methylsulphonyl)aniline | 2-Bromo-4-(methylsulphonyl)aniline |
| -SO₂CH₃ | ~44-45 | ~44-45 | ~44-45 |
| C-NH₂ | ~145-147 | ~146-148 | ~144-146 |
| C-Br | ~110-112 | ~112-114 | ~115-117 |
| C-SO₂CH₃ | ~138-140 | ~139-141 | ~137-139 |
| Other Ar-C | ~115, ~120, ~130 | ~116, ~122, ~133 | ~118, ~125, ~135 |
Note: Predicted values are based on the analysis of substituent effects and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H bonds of the amino group, the S=O bonds of the sulfonyl group, and the C-Br bond can be used to support the structural assignment.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Bromo-(methylsulphonyl)aniline Isomers
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| N-H Bend | 1590 - 1650 | |
| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 |
| Symmetric Stretch | 1140 - 1160 | |
| C-Br | Stretch | 500 - 600 |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 (pattern depends on substitution) |
While the exact positions of the N-H and S=O stretching frequencies may not vary significantly between the isomers, the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (700-900 cm⁻¹) can be diagnostic of the substitution pattern on the aromatic ring.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For bromo-containing compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.[3]
The fragmentation patterns of the isomers under electron ionization (EI) are expected to be influenced by the positions of the substituents. Common fragmentation pathways for anilines include the loss of HCN and H₂CN. The presence of the sulfonyl group may lead to the cleavage of the C-S bond, resulting in fragments corresponding to the loss of SO₂CH₃ or SO₂.
Table 4: Predicted Key Mass Spectral Fragments (m/z) for Bromo-(methylsulphonyl)aniline Isomers
| Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 249/251 |
| [M - CH₃]⁺ | Loss of a methyl radical from the sulfonyl group | 234/236 |
| [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical | 170/172 |
| [M - Br]⁺ | Loss of a bromine radical | 170 |
| [C₆H₄N]⁺ | Bromine and sulfonyl group fragmentation | 90 |
The relative abundances of these fragments will likely differ between the isomers, providing further evidence for their structural assignment.
Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific integrity. The following are generalized protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted.
Mass Spectrometry
-
Sample Introduction (GC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Inject an aliquot into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
Visualizing the Analytical Workflow
The logical flow of the spectroscopic analysis is crucial for efficient and accurate structure determination.
Sources
Unambiguous Structural Validation: A Comparative Guide to the Characterization of 2-Bromo-5-(methylsulphonyl)aniline
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 2-Bromo-5-(methylsulphonyl)aniline, a compound of interest in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical foundation for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and compare the insights gained from this "gold standard" technique with those from complementary spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unambiguous determination of a molecule's atomic arrangement in the solid state, single-crystal X-ray crystallography remains the ultimate tool.[1][2] This technique provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. The resulting crystal structure offers irrefutable proof of the compound's constitution and conformation.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution.
Sources
A Comparative Guide to Purity Assessment of 2-Bromo-5-(methylsulphonyl)aniline for Pharmaceutical Applications
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-Bromo-5-(methylsulphonyl)aniline, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1] The presence of even trace impurities can have significant implications on the biological activity and toxicity of the final drug product.[2]
This guide provides a comprehensive comparison of modern analytical techniques for the robust purity determination of synthesized this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their needs. The methodologies discussed are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[3][4]
The Imperative of Orthogonal Purity Assessment
A single analytical technique is often insufficient to provide a complete purity profile of a synthesized compound. Different methods offer varying degrees of selectivity and sensitivity towards different types of impurities (e.g., starting materials, by-products, degradation products). Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive evaluation. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is particularly well-suited for analyzing moderately polar compounds like this compound.[7]
The "Why" Behind the Method:
The choice of a C18 stationary phase is based on the non-polar nature of the octadecylsilyl groups, which effectively retain the aromatic aniline derivative. A mobile phase gradient of acetonitrile and water allows for the elution of a wide range of potential impurities with varying polarities. The addition of a small amount of acid, such as formic or phosphoric acid, helps to protonate the aniline functional group, leading to sharper peaks and improved chromatographic performance.[8] UV detection is ideal as the aromatic ring and conjugated systems within the molecule exhibit strong absorbance in the UV region.[7]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Consumables:
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
4. Data Analysis:
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component.
Data Presentation:
| Parameter | Typical Acceptance Criteria | Purpose |
| Resolution | > 2.0 between the main peak and the closest eluting impurity | Ensures accurate integration of individual peaks. |
| Tailing Factor | 0.8 - 1.5 | Indicates good peak symmetry. |
| Theoretical Plates | > 2000 | Demonstrates column efficiency. |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% | Confirms the precision of the method.[9] |
Visualizing the HPLC Workflow:
Caption: Workflow for HPLC Purity Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification
¹H NMR spectroscopy is a powerful technique not only for structural elucidation but also for quantitative analysis (qNMR).[10][11] It provides information on the chemical environment of each proton in the molecule, allowing for the identification of impurities based on their unique chemical shifts and coupling patterns. Absolute qNMR can be used to determine the purity of a sample without the need for a reference standard of the impurities themselves.[10]
The "Why" Behind the Method:
The principle of qNMR relies on the direct proportionality between the integrated area of a specific proton signal and the number of nuclei giving rise to that signal.[11] By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined. This method is orthogonal to HPLC as it is based on a different physical principle and is less susceptible to issues like incomplete elution or co-elution.[10]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Determination
1. Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and about 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Presentation:
| Parameter | Analyte (this compound) | Internal Standard (e.g., Maleic Acid) |
| Chemical Shift (δ, ppm) | Aromatic protons, -NH₂, -CH₃ | Olefinic protons, -COOH |
| Integral Value | Measured | Measured |
| Number of Protons (N) | Known from structure | Known from structure |
| Molecular Weight (MW) | 250.12 g/mol | 116.07 g/mol |
| Mass (m) | Weighed | Weighed |
| Purity (P) | To be determined | Certified value |
Visualizing the qNMR Workflow:
Caption: Workflow for Quantitative ¹H NMR (qNMR).
Mass Spectrometry (MS): Unveiling Impurity Identity
Mass Spectrometry (MS) is an indispensable tool for the identification of unknown impurities.[12] When coupled with a separation technique like HPLC (LC-MS), it provides both the retention time and the mass-to-charge ratio (m/z) of the components in a mixture, enabling the determination of their elemental composition and potential structures.
The "Why" Behind the Method:
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation.[13] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of an impurity, a critical step in its structural elucidation.
Experimental Protocol: LC-MS for Impurity Identification
1. Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The HPLC method described previously can be adapted for LC-MS analysis. If phosphoric acid was used, it must be replaced with a volatile acid like formic acid.
2. Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra for each eluting peak.
-
For peaks of interest, perform tandem MS (MS/MS) to obtain fragmentation patterns, which can provide further structural information.
3. Data Analysis:
-
Extract the accurate mass of the impurity from the mass spectrum.
-
Use software to generate possible elemental compositions based on the accurate mass.
-
Propose a structure for the impurity based on its elemental composition, fragmentation pattern, and knowledge of the synthetic route.[14][15]
Data Presentation:
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Elemental Formula | Possible Identity |
| Main Peak | 250.9692 | C₇H₉BrNOS⁺ | This compound |
| Impurity 1 | e.g., 171.0116 | C₇H₇O₂S | Potential starting material or side product |
| Impurity 2 | e.g., 329.9298 | C₇H₈Br₂NOS⁺ | Di-brominated impurity |
Visualizing the LC-MS Workflow:
Caption: Workflow for LC-MS Impurity Identification.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16] While not typically used for quantitative purity assessment, it is an excellent tool for confirming the identity of the synthesized compound and for detecting the presence of impurities with different functional groups.
The "Why" Behind the Method:
Each functional group absorbs infrared radiation at a characteristic frequency. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amine, the S=O stretches of the sulfone, and the C-N and C-S stretches, as well as aromatic C-H and C=C vibrations.[17][18][19] The absence of bands corresponding to starting materials or the presence of unexpected bands can indicate the presence of impurities.
Experimental Protocol: FTIR Analysis
1. Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
2. Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
3. Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
4. Data Analysis:
-
Compare the obtained spectrum with that of a reference standard or with a library spectrum.
-
Identify the characteristic absorption bands and check for any extraneous peaks.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Expected for this compound |
| 3400-3300 | N-H stretching (asymmetric and symmetric) | Present |
| 1620-1580 | N-H bending | Present |
| 1350-1300 | S=O asymmetric stretching (sulfone) | Present |
| 1160-1120 | S=O symmetric stretching (sulfone) | Present |
| 1342-1266 | C-N stretching (aromatic amine) | Present |
| Aromatic region | C=C and C-H vibrations | Characteristic pattern |
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Quantitative purity determination and impurity profiling | High resolution, high sensitivity, excellent quantitation, well-established | Requires reference standards for impurity identification, potential for co-elution |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute quantitative purity determination and structural confirmation | Absolute quantitation without impurity standards, non-destructive, provides structural information | Lower sensitivity than HPLC, requires more expensive instrumentation, can be time-consuming |
| LC-MS | Combination of liquid chromatography and mass spectrometry | Impurity identification and structural elucidation | Provides molecular weight and structural information, high sensitivity and specificity | Primarily qualitative, quantification can be complex, matrix effects can suppress ionization |
| FTIR | Absorption of infrared radiation by molecular vibrations | Identity confirmation and detection of functional group impurities | Rapid, non-destructive, easy to use, provides a molecular "fingerprint" | Not suitable for quantification, less sensitive than other methods, may not detect impurities with similar functional groups |
Conclusion: A Holistic Approach to Purity Assurance
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has outlined a multi-faceted analytical approach, leveraging the strengths of HPLC, qNMR, LC-MS, and FTIR. While HPLC remains the primary tool for quantitative purity analysis, its combination with orthogonal techniques like qNMR for absolute purity determination and LC-MS for impurity identification provides a robust and comprehensive purity profile. FTIR serves as a rapid and valuable tool for identity confirmation. By employing a scientifically sound and well-validated analytical strategy, researchers and drug developers can have high confidence in the quality of this important synthetic intermediate.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search. (2026). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (2026).
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A Comparative Guide to the Synthesis of 2-Bromo-5-(methylsulphonyl)aniline: An Evaluation of Synthetic Yields and Methodologies
Introduction
2-Bromo-5-(methylsulphonyl)aniline is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The precise arrangement of the bromo, methylsulfonyl, and amino functional groups on the aromatic ring presents a unique synthetic challenge, demanding careful consideration of regioselectivity and reaction conditions to achieve optimal yields. This guide provides a comparative analysis of two plausible synthetic routes to this valuable building block, offering detailed experimental protocols, an examination of the underlying chemical principles, and a quantitative comparison of their theoretical yields. This document is intended to assist researchers, chemists, and professionals in drug development in selecting the most suitable method for their specific laboratory or industrial needs.
PART 1: Synthetic Strategy Overview
The successful synthesis of this compound hinges on the strategic introduction of the three substituents onto the benzene ring. The directing effects of these groups in electrophilic aromatic substitution reactions are of paramount importance. The amino group (or its protected form) is a powerful ortho-, para-director, while the methylsulfonyl group is a deactivating meta-director. The bromine atom is a deactivating ortho-, para-director. A thorough understanding of these electronic influences is crucial for designing a high-yield synthesis.
We will explore two primary retrosynthetic approaches:
-
Route A: Commencing with an aniline derivative bearing a methylthio group, which is subsequently oxidized to the target methylsulfonyl group. This route leverages the strong directing effect of the amino group (in its protected acetamide form) to control the regioselectivity of the bromination step.
-
Route B: Beginning with a benzene ring already substituted with the bromo and methylsulfonyl groups. The final step is the introduction of the amino group via the reduction of a nitro group. The success of this route depends on the synergistic directing effects of the bromo and methylsulfonyl groups during the nitration step.
PART 2: Detailed Synthetic Routes and Experimental Protocols
Route A: Synthesis from 3-(Methylthio)aniline
This multi-step synthesis begins with the commercially available 3-(methylthio)aniline. The amino group is first protected as an acetamide to moderate its activating effect and to prevent side reactions during the subsequent oxidation and bromination steps. The thioether is then oxidized to the sulfone, followed by regioselective bromination and, finally, deprotection of the amino group.
Caption: Synthetic pathway for Route B starting from 1-Bromo-4-(methylsulfonyl)benzene.
Step 1: Nitration of 1-Bromo-4-(methylsulfonyl)benzene
-
Rationale: The methylsulfonyl group is a meta-director, and the bromine atom is an ortho-, para-director. Their directing effects are synergistic, both favoring substitution at the position ortho to the bromine and meta to the methylsulfonyl group. A mixture of nitric and sulfuric acids is the classic reagent for electrophilic nitration. [1]* Procedure: To a stirred solution of 1-bromo-4-(methylsulfonyl)benzene (10.0 g, 42.5 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of concentrated nitric acid (4.0 mL, 63.8 mmol) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 1-Bromo-2-nitro-4-(methylsulfonyl)benzene.
-
Expected Yield: ~88%
Step 2: Reduction of 1-Bromo-2-nitro-4-(methylsulfonyl)benzene
-
Rationale: The reduction of an aromatic nitro group to an amine is a common and high-yielding transformation. Several methods are effective, including the use of metals in acidic media (e.g., iron in acetic acid or tin(II) chloride in hydrochloric acid) or catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups and desired reaction conditions. [2]* Procedure (using Iron/Acetic Acid): To a stirred mixture of 1-bromo-2-nitro-4-(methylsulfonyl)benzene (11.9 g, 42.5 mmol) in glacial acetic acid (100 mL), add iron powder (7.1 g, 127.5 mmol) portion-wise. Heat the reaction mixture to 80 °C and stir for 3 hours. Cool the mixture to room temperature, dilute with water, and filter through celite to remove the iron salts. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
Expected Yield: ~90%
PART 3: Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including overall yield, number of steps, cost and availability of starting materials, and the ease and safety of the experimental procedures.
| Parameter | Route A: From 3-(Methylthio)aniline | Route B: From 1-Bromo-4-(methylsulfonyl)benzene |
| Number of Steps | 4 | 2 |
| Overall Estimated Yield | ~65% | ~79% |
| Starting Material | 3-(Methylthio)aniline | 1-Bromo-4-(methylsulfonyl)benzene |
| Key Reagents | Acetic anhydride, H₂O₂, NBS, HCl | HNO₃, H₂SO₄, Fe/AcOH or SnCl₂/HCl |
| Advantages | - Utilizes a readily available starting material.- High regioselectivity in the key bromination step due to strong directing group control. | - Shorter synthetic route.- Higher overall theoretical yield.- Avoids the use of a protection/deprotection sequence. |
| Disadvantages | - Longer synthetic sequence.- Lower overall yield.- Involves a protection/deprotection strategy, adding to the step count. | - Starting material may be more expensive.- Nitration reaction requires careful temperature control to avoid side products. |
Discussion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route B is the more efficient and higher-yielding approach. With only two steps and an estimated overall yield of approximately 79%, it is the preferred method for producing the target compound, especially on a larger scale. The key to the success of this route is the convergent directing effects of the bromo and methylsulfonyl groups in the nitration step, which leads to the desired regioisomer in high yield.
Route A, while longer and with a lower overall yield (around 65%), offers a reliable alternative. The use of a protecting group for the aniline ensures high regioselectivity in the bromination step, which can be a significant advantage if the nitration in Route B proves difficult to control or gives isomeric mixtures that are challenging to separate. This route may be more suitable for smaller-scale laboratory preparations where the additional steps are less of a concern.
For researchers and drug development professionals, the choice between these two routes will likely be dictated by the scale of the synthesis and the availability and cost of the starting materials. For process development and scale-up, the efficiency of Route B makes it the more attractive option. However, the robustness and predictable regioselectivity of Route A provide a solid backup strategy.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(methylsulphonyl)aniline
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5-(methylsulphonyl)aniline, a compound requiring careful handling due to its specific chemical properties and potential hazards.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
Given these hazards, adherence to strict safety protocols is paramount to mitigate exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard. | Prevents eye contact and serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Protects against skin irritation and absorption.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dusts are generated. | Prevents respiratory tract irritation from dust or vapors.[3][4] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. | Prevents contamination of personal clothing. |
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
Small Spills (In a Chemical Fume Hood)
For minor spills contained within a chemical fume hood:
-
Restrict Access: Ensure the area is clear of all non-essential personnel.
-
Ventilation: Maintain adequate ventilation by keeping the fume hood sash at the appropriate height.
-
Containment: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Container: Ensure the waste container is properly labeled with the chemical name and associated hazards.
Bulk Quantities and Unused Product
Disposal of larger quantities of this compound requires a licensed professional waste disposal service.[3]
-
Packaging: The chemical should be in its original or a compatible, well-sealed container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the relevant hazard pictograms.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3] Federal and state regulations, such as those from the Environmental Protection Agency (EPA), must be followed.[5]
Contaminated Materials
Any materials that have come into contact with this compound, including PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Solid Waste: Place contaminated gloves, absorbent pads, and other solid materials into a designated hazardous waste bag or container.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. Do not rinse them into the drain. They should be collected for professional disposal.[3]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
Regulatory Considerations
The disposal of this compound is governed by federal, state, and local regulations. As a halogenated organic compound, it falls under specific EPA waste codes.[7][8][9] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always consult your institution's EHS department for specific guidance.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. Available at: [Link]
-
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Available at: [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. Available at: [Link]
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Personal protective equipment for handling 2-Bromo-5-(methylsulphonyl)aniline
A Guide to the Safe Handling of 2-Bromo-5-(methylsulphonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling this compound (CAS No. 942474-24-0). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. While specific toxicological data for this compound is limited, its structural components—a bromoaniline and a methylsulfonyl group—suggest that caution is paramount. Structurally similar compounds, such as 2-bromoaniline, are known to be toxic if swallowed, in contact with skin, and may cause damage to organs through prolonged or repeated exposure[3]. Therefore, a thorough risk assessment is critical before beginning any work with this compound.
Key Safety Information Summary
| Parameter | Information | Source |
| CAS Number | 942474-24-0 | [1] |
| Molecular Weight | 250.12 g/mol | [1] |
| GHS Pictograms | Exclamation mark (GHS07) | [1] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1] |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of skin, eye, and respiratory irritation. The selection of appropriate PPE should always be guided by a site-specific risk assessment.
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory[4]. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles[3][5].
-
Skin Protection :
-
Gloves : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or holes before use and dispose of them after handling the compound[3][5].
-
Lab Coat : A flame-resistant lab coat should be worn and kept fastened to protect from skin contact.
-
Coveralls : For larger quantities or in situations with a high risk of exposure, a complete chemical-resistant suit is recommended[3].
-
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[6]. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge is required[5][7].
Safe Handling and Storage Protocol
Adherence to a strict protocol is crucial for the safe handling and storage of this compound.
Experimental Workflow
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Before starting any work, conduct a thorough risk assessment for the specific procedure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined above.
-
Set up all necessary equipment within a certified chemical fume hood.
-
-
Handling :
-
Storage :
Disposal and Spill Management
Proper disposal and spill management are critical to prevent environmental contamination and personnel exposure.
Disposal
-
All waste containing this compound should be considered hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations[8][11].
-
It is recommended to use a licensed professional waste disposal service[3].
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate : Evacuate all non-essential personnel from the spill area[6].
-
Ventilate : Ensure the area is well-ventilated, and if the spill is contained, use a fume hood[6].
-
Contain : Prevent the spill from spreading and entering drains[3].
-
Clean-up :
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent[10].
-
Dispose : Dispose of all contaminated materials as hazardous waste[6].
Emergency Response Workflow
Caption: Emergency Spill Response for this compound.
References
-
Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
-
2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem. (URL: [Link])
-
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-
MATERIAL SAFETY DATA SHEET. (URL: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
